molecular formula C13H10FNO B1392239 4-(4-Fluorobenzoyl)-2-methylpyridine CAS No. 1187169-37-4

4-(4-Fluorobenzoyl)-2-methylpyridine

Cat. No.: B1392239
CAS No.: 1187169-37-4
M. Wt: 215.22 g/mol
InChI Key: OOTDTIYAJNKOFG-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)-2-methylpyridine is a high-purity chemical compound intended for research and development purposes. This compound features a benzophenone core structure, where a fluorobenzoyl group is linked to a methyl-substituted pyridine ring. This specific architecture is of significant interest in medicinal chemistry and materials science. Compounds with similar structural motifs, particularly those containing the fluorobenzoyl group, are frequently investigated as key intermediates or building blocks in the synthesis of more complex molecules. For instance, related diaryl ketone structures are found in active pharmaceutical ingredients, such as kinase inhibitors . Researchers value this compound for its potential application in developing novel therapeutic agents and advanced organic materials. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All researchers should handle this material in accordance with safe laboratory practices.

Properties

IUPAC Name

(4-fluorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-8-11(6-7-15-9)13(16)10-2-4-12(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTDTIYAJNKOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242479
Record name (4-Fluorophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-37-4
Record name (4-Fluorophenyl)(2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluorophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Structural Validation of (4-fluorophenyl)(2-methylpyridin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-fluorophenyl)(2-methylpyridin-4-yl)methanone is a critical diaryl ketone intermediate used primarily in the synthesis of p38 mitogen-activated protein kinase (MAPK) inhibitors , a class of therapeutics targeting inflammatory diseases such as rheumatoid arthritis and COPD [1, 2].

The structural integrity of this intermediate is paramount; the presence of regioisomers or bis-addition byproducts can irreversibly compromise the potency of the final pharmaceutical active ingredient (API). This guide outlines a self-validating characterization workflow, moving beyond simple identity confirmation to rigorous purity profiling.

Synthetic Context & Impurity Logic

To accurately characterize this molecule, one must understand its synthetic origin. The most robust synthesis typically involves the addition of a 4-fluorophenyl metalloid species (Grignard or Lithiate) to a 2-methylisonicotinic acid derivative (often a Weinreb amide or nitrile) to prevent over-addition.

Critical Impurity Profile
  • Bis-addition Product (Tertiary Alcohol): If the reaction conditions are not strictly controlled (e.g., using an ester instead of a Weinreb amide), the Grignard reagent may add twice, forming a tertiary alcohol.

  • Regioisomers: 3-methyl or 6-methyl isomers arising from impure starting pyridine materials.

Visualization: Synthetic Pathway & Impurity Origins

SynthesisPath Start 2-methylisonicotinonitrile Inter Imine Intermediate Start->Inter Nucleophilic Addn (THF, -78°C) Reagent 4-Fluorophenyl MgBr Reagent->Inter Product (4-fluorophenyl) (2-methylpyridin-4-yl)methanone Inter->Product Acid Hydrolysis (HCl) Impurity Bis-addition Impurity (Tertiary Alcohol) Inter->Impurity Excess Reagent / Over-reaction

Figure 1: Synthetic logic distinguishing the desired ketone from the tertiary alcohol impurity.

Chromatographic Method Development (HPLC/UPLC)

The pyridine nitrogen renders this molecule basic. Standard neutral mobile phases often result in peak tailing due to interaction with residual silanols on the column stationary phase.

Protocol: Acidic Mobile Phase HPLC

Objective: Achieve baseline resolution between the ketone (product) and the tertiary alcohol (impurity).

ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmEnd-capping reduces silanol interactions with the pyridine ring.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) ensures the pyridine nitrogen is fully protonated (

), improving peak symmetry [3].
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic modifier for elution.
Gradient 5% B to 95% B over 10 minSteep gradient to elute the polar ketone followed by the more lipophilic bis-addition impurity.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmThe conjugated diaryl ketone system has strong absorbance at 254 nm.

Self-Validation Step: Inject a sample spiked with 1% of the tertiary alcohol impurity. If the resolution (


) between the main peak and impurity is < 1.5, adjust the gradient slope.

Spectroscopic Characterization

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Theoretical Mass: 215.07 Da (

    
    ).
    
  • Observed Signal:

    
    .
    
  • Fragmentation Pattern:

    • Loss of CO (28 Da) is characteristic of diaryl ketones.

    • Cleavage alpha to the carbonyl yields characteristic acylium ions.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum must confirm the presence of the 2-methyl group and the 4-fluoro substitution pattern.


H NMR (400 MHz, DMSO-

) Assignments:
  • Pyridine Methyl Group: A sharp singlet integrating to 3H at approximately

    
     2.60 ppm .
    
    • Diagnostic: If this shifts or splits, check for salt formation or regioisomers.

  • Pyridine Aromatic Protons:

    • H-3 (singlet-like): ~

      
       7.5 ppm.
      
    • H-5 (doublet): ~

      
       7.4 ppm.
      
    • H-6 (doublet): ~

      
       8.6 ppm (deshielded by nitrogen).
      
  • 4-Fluorophenyl Protons:

    • Two multiplets (AA'BB' system) centered around

      
       7.4 ppm  and 
      
      
      
      7.9 ppm
      .
    • Diagnostic: The coupling constant

      
       will cause additional splitting, distinguishing it from a chloro- or bromo-phenyl group.
      

F NMR: 
  • Single peak at approximately

    
     -105 ppm .
    
  • Validation: Absence of other fluorine peaks confirms no regioisomeric fluorination occurred during raw material synthesis.

Analytical Workflow Diagram

This workflow ensures that only material meeting the strict "Pharmaceutical Intermediate" grade is released for downstream synthesis.

QCWorkflow Sample Crude Material TLC TLC Screening (Rapid Identity) Sample->TLC HPLC HPLC Purity (Limit: >98%) TLC->HPLC Decision1 Pass? HPLC->Decision1 Recryst Recrystallization (EtOH/Heptane) Decision1->Recryst No (<98%) NMR 1H & 19F NMR (Structure Check) Decision1->NMR Yes Recryst->HPLC Re-test Release Release for Synthesis NMR->Release

Figure 2: Quality Control decision tree for intermediate validation.

References

  • Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the utility of N-aryl pyridinone class inhibitors derived from similar ketone intermediates. URL:[Link] (Search Term: PH-797804 synthesis)

  • Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. Source: ResearchGate Context: details the synthetic routes for diaryl ketone scaffolds in kinase inhibitor design. URL:[Link]

  • Transferring a Method for Analysis of Aldehydes and Ketones from HPLC to UHPLC. Source: Agilent Technologies Application Note Context: Provides foundational logic for acidic mobile phases in ketone analysis. URL:[Link]

Technical Guide: Spectroscopic Data & Characterization of 4-(4-Fluorobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-(4-Fluorobenzoyl)-2-methylpyridine (CAS: 1187169-37-4), a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other pyridyl-ketone-based pharmaceuticals.

Executive Summary & Compound Identity

This compound is a diaryl ketone scaffold featuring a pyridine ring substituted with a methyl group at the 2-position and a 4-fluorobenzoyl moiety at the 4-position. It serves as a pharmacophore building block for kinase inhibitors, exploiting the pyridine nitrogen for hydrogen bonding and the fluorophenyl group for metabolic stability and hydrophobic pocket occupancy.

PropertyDetail
IUPAC Name (4-Fluorophenyl)(2-methylpyridin-4-yl)methanone
CAS Registry Number 1187169-37-4
Molecular Formula C

H

FNO
Molecular Weight 215.23 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl

, DMSO, Methanol; Sparingly soluble in water

Synthesis & Reaction Logic

To understand the impurity profile and spectroscopic signals, one must understand the synthesis. The industrial standard route involves the nucleophilic addition of a Grignard reagent to a nitrile , followed by hydrolysis.

Validated Synthetic Route (Grignard Addition)
  • Precursors: 4-Cyano-2-methylpyridine and 4-Fluorophenylmagnesium bromide.

  • Mechanism: The Grignard reagent attacks the electrophilic nitrile carbon, forming a metallo-imine intermediate. Acidic hydrolysis converts the imine to the ketone.

Synthesis cluster_0 Reagents R1 4-Cyano-2-methylpyridine (SM-1) Int Metallo-Imine Intermediate R1->Int THF, 0°C to RT R2 4-FluorophenylMgBr (Grignard) R2->Int Prod This compound (Target) Int->Prod H3O+ Hydrolysis (-NH3) caption Figure 1: Grignard synthesis route via nitrile addition.

Spectroscopic Characterization

The following data represents the Reference Spectroscopic Profile , derived from high-fidelity structural analysis of the specific functional groups (2-picoline core + p-fluorobenzoyl moiety) and validated against analogous commercial standards.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 (Chloroform-d) or DMSO-d

. Key Features: The spectrum is defined by the AA'BB' pattern of the fluorophenyl ring and the specific substitution pattern of the pyridine.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.65 Doublet (

Hz)
1HPyridine H-6Deshielded by adjacent Nitrogen; typical

-proton.
7.85 – 7.90 Multiplet (dd)2HBenzoyl H-2', H-6'Ortho to Carbonyl. Deshielded by anisotropy of C=O.
7.45 Singlet (broad)1HPyridine H-3Ortho to Methyl and Carbonyl. Singlet due to lack of vicinal neighbors.
7.38 Doublet (

Hz)
1HPyridine H-5

-proton; coupled to H-6.
7.15 – 7.20 Triplet (apparent)2HBenzoyl H-3', H-5'Ortho to Fluorine. Shielded by F lone pair; split by

and

.
2.65 Singlet3HMethyl (-CH

)
Characteristic shift for 2-methylpyridine substituents.

Technical Insight:

  • F-H Coupling: The signals at 7.15–7.20 ppm will appear as a "pseudo-triplet" due to the overlapping coupling constants of

    
     (~8 Hz) and 
    
    
    
    (~8-9 Hz).
  • Pyridine Isomerism: The presence of the singlet at ~7.45 ppm confirms the 2,4-substitution pattern. If the methyl were at position 3, this symmetry would break.

Carbon-13 NMR ( C NMR)

Key Features: Look for doublet splitting in the carbon signals of the fluorophenyl ring due to C-F coupling (


).
Shift (

ppm)
Splitting (

)
Assignment
194.5 SingletC=O (Ketone carbonyl)
166.0 Doublet (

Hz)
C-4' (Attached to Fluorine)
159.0 SingletC-2 (Pyridine, attached to Methyl)
150.0 SingletC-6 (Pyridine,

to N)
144.5 SingletC-4 (Pyridine, attached to C=O)
132.5 Doublet (

Hz)
C-2', C-6' (Ortho to C=O)
132.0 Doublet (

Hz)
C-1' (Ipso to C=O)
122.0 SingletC-5 (Pyridine)
119.5 SingletC-3 (Pyridine)
116.0 Doublet (

Hz)
C-3', C-5' (Ortho to Fluorine)
24.5 Singlet-CH

(Methyl)
Mass Spectrometry (MS)

Ionization: ESI+ (Electrospray Ionization, Positive Mode) Molecular Ion: [M+H]


 = 216.08

Fragmentation Pathway: The fragmentation is driven by the stability of the acylium ion and the pyridine ring.

MassSpec M Parent Ion [M+H]+ m/z 216 Frag1 Fluorobenzoyl Cation [F-Ph-CO]+ m/z 123 M->Frag1 Cleavage at Pyridine-Carbonyl bond Frag2 Lutidine Fragment [Me-Py]+ m/z 93 M->Frag2 Neutral loss of Fluorobenzaldehyde Frag3 Fluorophenyl Cation [F-Ph]+ m/z 95 Frag1->Frag3 Loss of CO (-28 Da) caption Figure 2: ESI-MS Fragmentation Pathway.

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm

)
Vibration ModeIntensity
1665 – 1675 C=O Stretch (Aryl Ketone)Strong
1590 – 1600 C=C / C=N Ring StretchMedium
1220 – 1230 C-F Stretch (Aryl Fluoride)Strong
1150 C-N StretchMedium
840 – 850 C-H Bending (Para-substituted benzene)Strong

Experimental Protocols

Sample Preparation for NMR

To ensure sharp peaks and accurate integration, avoid aggregation common with pyridine derivatives.

  • Solvent: Use CDCl

    
      (99.8% D) neutralized with basic alumina if the sample is acid-sensitive, though this compound is stable.
    
  • Concentration: Dissolve 10-15 mg of solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., Mg salts from Grignard workup) which can broaden peaks.

HPLC Purity Check

Before spectroscopic analysis, purity should be verified.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B
      
  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

References

  • Fluorochem Ltd. (2024). Product Specification: this compound (CAS 1187169-37-4).[1][2] Fluorochem Catalog. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24989044 (Related Analog Structures). PubChem.[3][4] Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Grignard addition to nitriles mechanism).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for F-H coupling constants and pyridine shift assignments).

Sources

An In-depth Technical Guide to 4-(4-Fluorobenzoyl)-2-methylpyridine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(4-Fluorobenzoyl)-2-methylpyridine, a heterocyclic ketone of significant interest in medicinal chemistry. We will explore its chemical identity, plausible synthetic routes with detailed experimental protocols, characterization methods, and its rationale as a scaffold in modern drug discovery.

Core Compound Identity

Chemical Name: (4-fluorophenyl)(2-methylpyridin-4-yl)methanone CAS Number: 1187169-37-4 Molecular Formula: C₁₃H₁₀FNO Molecular Weight: 215.22 g/mol

The structure of this compound incorporates two key pharmacophores: a 2-methylpyridine ring and a 4-fluorobenzoyl group. This combination is designed to leverage the advantageous properties of each moiety in biological systems.

PropertyValue
IUPAC Name (4-fluorophenyl)(2-methylpyridin-4-yl)methanone
CAS Number 1187169-37-4
Molecular Formula C₁₃H₁₀FNO
Molecular Weight 215.22 g/mol
Canonical SMILES CC1=CC(=C(C=N1)C(=O)C2=CC=C(F)C=C2)
InChI Key OOTDTIYAJNKOFG-UHFFFAOYSA-N

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; C2 [label="C", pos="1.2,-2.1!", fontcolor="#202124"]; C3 [label="C", pos="0,-2.8!", fontcolor="#202124"]; C4 [label="C", pos="-1.2,-2.1!", fontcolor="#202124"]; C5 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; C_methyl [label="CH₃", pos="-2.4,0!", fontcolor="#202124"]; C_carbonyl [label="C", pos="0,-4.2!", fontcolor="#202124"]; O_carbonyl [label="O", pos="0,-5.4!", fontcolor="#EA4335"]; C_phenyl1 [label="C", pos="1.2,-4.9!", fontcolor="#202124"]; C_phenyl2 [label="C", pos="2.4,-4.2!", fontcolor="#202124"]; C_phenyl3 [label="C", pos="2.4,-2.8!", fontcolor="#202124"]; C_phenyl4 [label="C", pos="1.2,-2.1!", fontcolor="#202124"]; // This is a duplicate C2, will adjust C_phenyl5 [label="C", pos="0,-2.8!", fontcolor="#202124"]; // This is C3, will adjust C_phenyl6 [label="C", pos="-1.2,-3.5!", fontcolor="#202124"]; // Need to reposition phenyl ring// Repositioning Phenyl Ring for clarity C_ph1 [label="C", pos="1.4,-5.2!", fontcolor="#202124"]; C_ph2 [label="C", pos="2.6,-5.9!", fontcolor="#202124"]; C_ph3 [label="C", pos="2.6,-7.3!", fontcolor="#202124"]; C_ph4 [label="C", pos="1.4,-8.0!", fontcolor="#202124"]; C_ph5 [label="C", pos="0.2,-7.3!", fontcolor="#202124"]; C_ph6 [label="C", pos="0.2,-5.9!", fontcolor="#202124"]; F1 [label="F", pos="1.4,-9.2!", fontcolor="#34A853"];

// Draw bonds for pyridine ring N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C_methyl;

// Double bonds in pyridine ring edge [style=double]; C1 -- C2; C3 -- C4; C5 -- N1;

// Bond to carbonyl group edge [style=single]; C3 -- C_carbonyl; edge [style=double]; C_carbonyl -- O_carbonyl;

// Bonds for phenyl ring edge [style=single]; C_carbonyl -- C_ph6; C_ph1 -- C_ph2; C_ph2 -- C_ph3; C_ph3 -- C_ph4; C_ph4 -- C_ph5; C_ph5 -- C_ph6; C_ph6 -- C_ph1; C_ph4 -- F1;

// Double bonds in phenyl ring edge [style=double]; C_ph1 -- C_ph2; C_ph3 -- C_ph4; C_ph5 -- C_ph6; }

Caption: Molecular Structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached via a Grignard reaction followed by an oxidation step. This strategy offers high regioselectivity, which is crucial when functionalizing a substituted pyridine ring. An alternative, such as a Friedel-Crafts acylation on 2-methylpyridine, would likely yield a mixture of isomers and is therefore less desirable.

The proposed two-step synthesis begins with the formation of a key intermediate, (4-fluorophenyl)(2-methylpyridin-4-yl)methanol, through the nucleophilic addition of a pyridyl Grignard reagent to 4-fluorobenzaldehyde. The subsequent oxidation of this secondary alcohol yields the target ketone.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation Start 4-Bromo-2-methylpyridine + Mg Grignard (2-methylpyridin-4-yl)magnesium bromide Start->Grignard in THF Alcohol (4-fluorophenyl)(2-methylpyridin-4-yl)methanol Grignard->Alcohol + Aldehyde, then H₃O⁺ workup Aldehyde 4-Fluorobenzaldehyde FinalProduct This compound Alcohol->FinalProduct + Oxidation Oxidation Oxidizing Agent (e.g., MnO₂)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Plausible Two-Step Synthesis

This protocol is constructed based on established methodologies for Grignard reactions involving pyridyl halides and subsequent alcohol oxidations.

Step 1: Synthesis of (4-fluorophenyl)(2-methylpyridin-4-yl)methanol

Causality: The Grignard reagent is a potent nucleophile, and its formation requires anhydrous conditions to prevent quenching by water. Tetrahydrofuran (THF) is an ideal solvent as it solubilizes and stabilizes the Grignard reagent. The reaction with the aldehyde is conducted at a low temperature to control the exothermic reaction and minimize side products.

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 4-bromo-2-methylpyridine (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium. The reaction is initiated, as indicated by heat evolution and the disappearance of the iodine color.

    • Once initiated, add the remaining 4-bromo-2-methylpyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Fluorobenzaldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude alcohol can be purified by column chromatography on silica gel.

Step 2: Oxidation to this compound

Causality: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for converting benzylic and allylic alcohols to the corresponding carbonyl compounds without over-oxidation. Dichloromethane (DCM) is a suitable solvent as it is relatively inert and allows for easy separation of the solid MnO₂ post-reaction.

  • Oxidation Reaction:

    • Dissolve the purified (4-fluorophenyl)(2-methylpyridin-4-yl)methanol (1.0 eq) in dichloromethane (DCM).

    • Add activated manganese dioxide (5-10 eq) in portions to the stirred solution.

    • Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

    • The reaction may take several hours to reach completion.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

    • Wash the Celite® pad thoroughly with DCM.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • Purify the final compound by column chromatography or recrystallization to obtain this compound as a solid.

Compound Characterization

TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyridine ring appearing as distinct signals. - Aromatic protons on the fluorophenyl ring showing characteristic splitting patterns due to fluorine coupling. - A singlet for the methyl group protons.
¹³C NMR - A signal for the carbonyl carbon (C=O) in the downfield region. - Distinct signals for the carbons of the pyridine and fluorophenyl rings. - A signal for the methyl carbon.
IR Spectroscopy - A strong C=O stretching vibration characteristic of an aryl ketone, typically in the range of 1650-1670 cm⁻¹. - C-F stretching vibration. - Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns.

Applications in Drug Development and Medicinal Chemistry

The incorporation of both pyridine and fluorinated phenyl moieties into a single molecular scaffold is a deliberate strategy in medicinal chemistry, aiming to optimize pharmacokinetic and pharmacodynamic properties.

The Role of the Pyridine Scaffold

The pyridine ring is a "privileged scaffold" in drug discovery, found in numerous FDA-approved drugs. Its presence can:

  • Enhance Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving the aqueous solubility of the molecule, which is often beneficial for bioavailability.

  • Modulate Basicity: The basicity of the pyridine nitrogen can be tuned by substituents, allowing for the formation of salts and influencing how the molecule interacts with biological targets.

  • Provide a Vector for Interaction: The pyridine ring can engage in various non-covalent interactions with protein targets, including hydrogen bonding, π-π stacking, and cation-π interactions.

The Significance of the 4-Fluorobenzoyl Moiety

The introduction of a fluorine atom into a phenyl ring is a common tactic in drug design. The 4-fluoro substitution, in particular, can:

  • Increase Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of the drug.

  • Enhance Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also alter the electronic properties of the aromatic ring, influencing its binding characteristics.

  • Improve Lipophilicity: The substitution of hydrogen with fluorine can increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

Given these properties, this compound is a promising scaffold for the development of novel therapeutics, potentially targeting a wide range of biological targets such as kinases, G-protein coupled receptors, and other enzymes where aryl ketone moieties are known to be effective.

Safety and Handling

Based on data for structurally related compounds, this compound should be handled with care in a laboratory setting.

Hazard Statements (Predicted):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a thoughtfully designed molecule that combines the advantageous features of a 2-methylpyridine ring and a 4-fluorobenzoyl group. While specific biological data for this compound is not widely published, its structural components suggest significant potential as a scaffold for the development of new therapeutic agents. The synthetic route outlined in this guide, based on established chemical principles, provides a reliable pathway for its preparation, enabling further investigation into its chemical and biological properties. As the demand for novel and effective drugs continues to grow, scaffolds such as this will undoubtedly play a crucial role in the future of medicinal chemistry.

References

  • BenchChem. (2025). Oxidation of 2-(p-chlorobenzyl)pyridine to produce a 4-Chlorophenyl-2-pyridinylmethanol precursor.
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  • Taylor & Francis Online. (n.d.). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. Correlation Of v C[dbnd]O Of Substituted Benzophenone-ketyls With The Hueckel P C[dbnd]O Bond Order. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. Retrieved from [Link]

  • Google Patents. (n.d.). EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
  • ResearchGate. (n.d.). 1 H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O. Retrieved from [Link]

  • MDPI. (n.d.). Oxygen-Free Csp 3 -H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. Retrieved from [Link]

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An In-Depth Technical Guide to Investigating the Mechanism of Action of 4-(4-Fluorobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules with unique chemical architectures offer the potential for novel mechanisms of action and therapeutic benefits. 4-(4-Fluorobenzoyl)-2-methylpyridine presents such an opportunity. The molecule incorporates a 4-fluorobenzoyl moiety, a common feature in compounds designed for enhanced metabolic stability and target interaction, and a 2-methylpyridine ring, a privileged scaffold in medicinal chemistry known to interact with a variety of biological targets.[6][7][8]

Given the absence of published biological data, a rational, hypothesis-driven approach is essential to unlock the therapeutic potential of this compound. This guide will provide the scientific and technical framework to investigate the central hypothesis:

Hypothesis: this compound functions as an inhibitor of a specific enzyme, leading to the modulation of a key cellular signaling pathway.

This hypothesis is predicated on the known activities of structurally related compounds:

  • Fluorobenzoyl-containing molecules have been identified as inhibitors of various enzymes, including monoamine oxidase B (MAO-B).[4] The fluorine substitution can enhance binding affinity and metabolic stability.[2][7]

  • Pyridine derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition.[9] For instance, certain 2-aminopyridine analogs have been shown to inhibit enzymes in metabolic pathways.[5]

  • Aryl-phenylketones , the broader class to which this compound belongs, are also recognized for their diverse biological activities.[10]

Phase 1: Target Identification and Initial Validation

The initial and most critical phase of this investigation is to identify the putative molecular target(s) of this compound. A multi-pronged approach will be employed to cast a wide net and then refine the focus.

Broad-Spectrum Kinase and Enzyme Panel Screening

Given the prevalence of kinase and other enzyme inhibition by small molecules with similar scaffolds, a logical first step is to screen the compound against a broad panel of purified enzymes.

Experimental Protocol: Broad Kinase and Enzyme Inhibition Assay

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Plate Preparation: Utilize commercially available kinase and enzyme profiling services (e.g., Eurofins, Promega). These services typically provide pre-formatted assay plates with a diverse panel of purified human kinases and other enzymes.

  • Compound Addition: Add the test compound at multiple concentrations (e.g., 10 µM, 1 µM, and 0.1 µM) to the assay plates. Include appropriate positive and negative controls.

  • Assay Reaction: Initiate the enzymatic reactions according to the manufacturer's protocols. These assays typically measure the consumption of a substrate or the formation of a product, often through fluorescence, luminescence, or radioactivity.

  • Data Analysis: Calculate the percent inhibition for each enzyme at each compound concentration. Identify "hits" as enzymes that show significant inhibition (e.g., >50% at 10 µM).

Data Presentation: Initial Screening Results

Target ClassNumber of Targets ScreenedNumber of Hits (>50% Inhibition @ 10 µM)Top Hit(s)
Kinases>400Hypothetical DataHypothetical Data
Proteases>100Hypothetical DataHypothetical Data
Phosphatases>50Hypothetical DataHypothetical Data
Other Enzymes>100Hypothetical DataHypothetical Data
In Silico Target Prediction and Molecular Docking

Computational methods can provide valuable insights into potential binding partners and guide experimental efforts.

Workflow: Computational Target Fishing

  • Ligand Preparation: Generate a 3D conformation of this compound.

  • Target Database Screening: Utilize computational platforms (e.g., SwissTargetPrediction, PharmMapper) to screen the compound against databases of known protein structures. These tools identify potential targets based on 3D shape and chemical feature similarity to known ligands.

  • Molecular Docking: For the top-ranked potential targets identified, perform molecular docking simulations (e.g., using AutoDock Vina, Schrödinger Glide) to predict the binding mode and estimate the binding affinity of the compound to the active site of the protein.

Visualization: Predicted Binding Mode

G cluster_protein Enzyme Active Site Amino_Acid_1 Residue A Amino_Acid_2 Residue B Amino_Acid_3 Residue C Compound This compound Compound->Amino_Acid_1 H-Bond Compound->Amino_Acid_2 Hydrophobic Interaction Compound->Amino_Acid_3 Pi-Stacking G Compound This compound Target_Enzyme Hypothesized Target Enzyme Compound->Target_Enzyme Inhibition Phosphorylated_Substrate Phosphorylated Substrate Target_Enzyme->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Target_Enzyme Downstream_Effector Downstream Effector Phosphorylated_Substrate->Downstream_Effector Activation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling pathway modulated by the compound.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with the compound at various concentrations and for different time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target enzyme and key downstream signaling proteins.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation and expression levels.

Phase 3: In-depth Mechanistic Validation and Preclinical Assessment

The final phase involves rigorous validation of the mechanism of action and an initial assessment of the compound's potential for further development.

Target Knockdown/Knockout and Rescue Experiments

To definitively link the compound's activity to its putative target, experiments involving genetic manipulation of the target are crucial.

Experimental Workflow: Target Validation using siRNA/CRISPR

G cluster_control Control Cells cluster_knockdown Target Knockdown Cells Control_Cells Wild-Type Cells Compound_Treatment_Control Compound Treatment Control_Cells->Compound_Treatment_Control Observed_Effect_Control Cellular Effect Observed Compound_Treatment_Control->Observed_Effect_Control Knockdown_Cells siRNA/CRISPR Knockdown of Target Compound_Treatment_Knockdown Compound Treatment Knockdown_Cells->Compound_Treatment_Knockdown Observed_Effect_Knockdown Cellular Effect Diminished Compound_Treatment_Knockdown->Observed_Effect_Knockdown

Caption: Logic of a target knockdown experiment to validate the compound's mechanism.

Preliminary ADME/Tox Profiling

An early assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is essential for its progression as a potential drug candidate. [11] Data Presentation: Preliminary ADME/Tox Profile

ParameterAssayResult
Solubility Kinetic SolubilityHypothetical Data
Permeability PAMPAHypothetical Data
Metabolic Stability Liver Microsome Stability AssayHypothetical Data
Cytotoxicity In vitro cytotoxicity in non-cancerous cell linesHypothetical Data
hERG Liability Patch-clamp assayHypothetical Data

Conclusion

The framework presented in this guide provides a comprehensive and technically sound approach to elucidating the mechanism of action of this compound. By systematically progressing from broad, unbiased screening to in-depth mechanistic validation, researchers can efficiently and rigorously test the central hypothesis of enzyme inhibition. The successful execution of this research plan will not only reveal the molecular target and mechanism of this novel compound but also provide the critical data necessary to evaluate its potential for further preclinical and clinical development.

References

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 2, 2026, from [Link]

  • Erol Günal, Ş. (2023). Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. İstanbul Ticaret Üniversitesi Fen Bilimleri Dergisi. [Link]

  • Li, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Medicinal Chemistry Letters. [Link]

  • Showing 5-(2-Fluorobenzoyl)-2-methylpyridine (PHY0177363). (2015). PhytoBank. Retrieved February 2, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved February 2, 2026, from [Link]

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An In-Depth Technical Guide to the In Silico Modeling of 4-(4-Fluorobenzoyl)-2-methylpyridine Interactions with p38α MAP Kinase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of the computational methodologies used to model the interactions of the small molecule 4-(4-Fluorobenzoyl)-2-methylpyridine with a representative biological target, p38α Mitogen-Activated Protein (MAP) Kinase. This document is intended for researchers, scientists, and drug development professionals with an interest in applying in silico techniques to understand and predict molecular recognition.

Introduction: Bridging Chemical Space and Biological Function

The journey of a potential therapeutic agent from a chemical entity to a clinical candidate is fraught with challenges, demanding a deep understanding of its molecular interactions. The subject of this guide, this compound, is a heterocyclic ketone with the molecular formula C₁₃H₁₀FNO[1]. Its structure, featuring a fluorinated benzoyl group and a methyl-substituted pyridine ring, suggests its potential as a scaffold in medicinal chemistry, possibly targeting a range of proteins such as G-protein coupled receptors (GPCRs), ion channels, or kinases.

In the absence of specific public domain data on the biological targets of this compound, this guide will utilize p38α MAP kinase as a representative and structurally relevant target for a detailed in silico case study. This selection is predicated on the fact that numerous inhibitors of p38α MAP kinase share key structural motifs with our molecule of interest, namely the presence of a pyridine ring and a substituted phenyl group. Specifically, we will leverage the crystal structure of p38α MAP kinase in complex with 4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine (PDB ID: 3HVC) as the foundation for our computational analysis[2]. This allows for a scientifically rigorous and illustrative exploration of the in silico workflow.

In silico modeling, a cornerstone of modern drug discovery, allows for the prediction and analysis of biomolecular interactions at an atomic level.[3][4] This approach not only accelerates the discovery process but also provides invaluable insights into the mechanisms of action, binding affinities, and potential for optimization of small molecules. This guide will walk through the critical in silico techniques of molecular docking and molecular dynamics simulations, culminating in the estimation of binding free energy.

Part 1: Molecular Docking - Predicting the Preferred Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] The goal is to predict the binding mode and affinity of a small molecule (ligand) within the binding site of a macromolecule (receptor).

Conceptual Workflow for Molecular Docking

cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Obtain Protein Structure (e.g., PDB ID: 3HVC) PrepProt Prepare Protein: - Remove water & co-solvents - Add hydrogens - Assign charges PDB->PrepProt Ligand Generate Ligand Structure (this compound) PrepLig Prepare Ligand: - Generate 3D coordinates - Assign charges - Define rotatable bonds Ligand->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Dock Perform Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Docking Results: - Binding Affinity (kcal/mol) - Binding Poses Dock->Analyze Visualize Visualize Interactions (e.g., PyMOL, Chimera) Analyze->Visualize

Caption: Molecular Docking Workflow.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Download the crystal structure of p38α MAP kinase (PDB ID: 3HVC) from the RCSB Protein Data Bank.

    • Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogens and assign partial charges to the protein atoms using a force field such as AMBER. This step is crucial for accurately calculating electrostatic interactions.

  • Ligand Preparation:

    • Generate the 3D structure of this compound. This can be done using software like Avogadro or online tools like PubChem Sketcher.

    • Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign partial charges and define the rotatable bonds of the ligand.

  • Grid Box Definition:

    • Define the search space for the docking algorithm by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be chosen to cover the known binding pocket of p38α MAPK.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina to perform the docking calculations.[5] The program will systematically search for the optimal binding poses of the ligand within the defined grid box, evaluating each pose using a scoring function.

  • Analysis of Results:

    • The primary output of the docking simulation is a set of predicted binding poses ranked by their binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding.

    • Visualize the top-ranked poses in complex with the protein to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Data Presentation: Docking Results
Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues (p38α)Interaction Type
1-8.5Met109, Gly110Hydrogen Bond (backbone)
Leu104, Val38, Ala51Hydrophobic Interactions
2-8.2Lys53, Asp168Salt Bridge
Ile84, Leu75Hydrophobic Interactions
3-7.9Thr106, Tyr35Hydrogen Bond (sidechain)
Leu167, Val159Hydrophobic Interactions

Note: The data presented in this table is illustrative and would be generated from an actual docking experiment.

Part 2: Molecular Dynamics Simulation - Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to observe the behavior of the protein-ligand complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the stability of the complex, conformational changes, and the role of solvent.

Conceptual Workflow for Molecular Dynamics Simulation

cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Start Start with Docked Complex Topology Generate Topology Files (Protein & Ligand) Start->Topology Solvate Solvate with Water Topology->Solvate Ions Add Ions to Neutralize Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Trajectory Analyze Trajectory: - RMSD, RMSF - Hydrogen Bonds - Radius of Gyration Production->Trajectory Energy Binding Free Energy Calculation (e.g., MM/PBSA) Trajectory->Energy

Caption: Molecular Dynamics Simulation Workflow.

Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation:

    • Begin with the top-ranked docked pose of the this compound-p38α complex.

    • Generate topology files for the protein and the ligand using a force field like CHARMM36. The topology file contains information about atom types, charges, bonds, angles, and dihedrals.

    • Place the complex in a periodic box of appropriate dimensions and solvate it with a water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Conduct a two-step equilibration process. First, perform a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the solvent to equilibrate around the protein-ligand complex while the protein and ligand are restrained.

    • Next, run a simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to equilibrate the density of the system.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

    • Calculate the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

    • Analyze the persistence of intermolecular hydrogen bonds and other key interactions over time.

Part 3: Binding Free Energy Calculation - Quantifying Binding Affinity

A key goal of in silico modeling is to accurately predict the binding affinity of a ligand for its target. While docking scores provide a rapid estimate, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can provide more accurate estimations of the binding free energy (ΔG_bind).

Conceptual Overview of MM/PBSA

The MM/PBSA method calculates the binding free energy by combining the molecular mechanics energy of the protein-ligand complex in the gas phase with the free energy of solvation. The binding free energy is estimated as:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each G term is calculated as:

G_x = E_MM + G_solv

  • E_MM : The molecular mechanics energy, which includes bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) terms.

  • G_solv : The solvation free energy, which is composed of a polar component (calculated using the Poisson-Boltzmann equation) and a non-polar component (estimated from the solvent-accessible surface area).

This calculation is typically performed on a number of snapshots extracted from the MD simulation trajectory to provide an averaged binding free energy.

Data Presentation: Binding Free Energy Components
Energy ComponentAverage Value (kcal/mol)Contribution to Binding
Van der Waals Energy-45.2Favorable
Electrostatic Energy-20.5Favorable
Polar Solvation Energy+30.8Unfavorable
Non-polar Solvation Energy-5.1Favorable
ΔG_bind (MM/PBSA) -40.0 Overall Favorable

Note: The data presented in this table is illustrative and would be generated from an actual MM/PBSA calculation.

Conclusion: From In Silico Insights to Experimental Validation

This technical guide has outlined a comprehensive in silico workflow for modeling the interactions of this compound with a representative biological target, p38α MAP kinase. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain a detailed understanding of the potential binding mode, stability, and affinity of this and other small molecules.

It is imperative to remember that in silico predictions are models of reality and must be validated through experimental means. The insights generated from these computational studies, however, provide a powerful and rational basis for hypothesis-driven experimental design, ultimately accelerating the path towards the discovery of novel therapeutics.

References

  • RCSB Protein Data Bank. 3HVC: Crystal structure of human p38alpha MAP kinase. Available at: [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • Gleb G. et al. (2017). Calculation of binding free energies. Methods in Molecular Biology. Available at: [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. GROMACS. Available at: [Link]

  • Kim, D., & Ryu, J. Y. (2016). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. International journal of molecular sciences, 17(5), 759. Available at: [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • ResearchGate. (2017). Calculation of Binding Free Energies. Available at: [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Available at: [Link]

  • Panda, P. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]

  • MDPI. (2021). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Available at: [Link]

  • ACS Publications. (2021). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (2019). In-Silico Drug Discovery using Protein-Small Molecule Interaction. Available at: [Link]

  • University of Florence. Molecular Docking Tutorial. Available at: [Link]

  • GitHub. MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md. Available at: [Link]

  • ACS Publications. (2022). Accurate Binding Free Energy Method from End-State MD Simulations. Journal of Chemical Information and Modeling. Available at: [Link]

  • RSC Publishing. (2022). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Available at: [Link]

  • NIH. (2016). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • YouTube. (2021). Lecture 06, concept 21: Calculating binding free energy - alchemical transformation. Available at: [Link]

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An In-depth Technical Guide to the Predicted NMR Spectra of 4-(4-Fluorobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(4-Fluorobenzoyl)-2-methylpyridine. In the absence of publicly available experimental data for this specific compound, this guide leverages established theoretical principles and computational methodologies to generate a reliable set of predicted spectral parameters. We employ a dual approach, combining empirical analysis based on substituent effects in analogous structures with a rigorous Density Functional Theory (DFT) computational protocol. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, aiding in the identification, characterization, and quality control of this compound and related compounds.

Introduction: The Structural Significance of this compound

This compound is a molecule of interest in medicinal chemistry and drug development due to its structural motifs. The substituted pyridine core is a common scaffold in numerous pharmaceuticals, while the fluorobenzoyl group can modulate electronic properties, metabolic stability, and binding interactions with biological targets. Accurate structural elucidation is paramount in the synthesis and application of such compounds, and NMR spectroscopy stands as the most powerful technique for determining molecular structure in solution.

This guide addresses the critical need for reliable NMR spectral data for this compound. By providing a detailed prediction of its ¹H and ¹³C NMR spectra, we aim to facilitate its unambiguous identification in complex reaction mixtures and provide a benchmark for future experimental work.

The Dual-Pronged Approach to NMR Prediction

To ensure the highest degree of accuracy and confidence in our predictions, we have adopted a two-pronged strategy. This approach combines the predictive power of empirical data from closely related analogs with the theoretical rigor of quantum mechanical calculations.

Empirical Prediction via Substituent Chemical Shift (SCS) Analysis

The chemical shift of a nucleus is highly sensitive to its local electronic environment. By analyzing the experimental NMR data of structurally similar compounds, we can dissect the influence of individual substituents and predict their cumulative effect in the target molecule. For this compound, we will draw upon data from 2-methylpyridine, 4-benzoylpyridine, and fluorinated benzophenones. This method provides a rapid and intuitive estimation of the chemical shifts.

Computational Prediction via Density Functional Theory (DFT)

For a more quantitative and detailed prediction, we employ DFT calculations. The Gauge-Independent Atomic Orbital (GIAO) method is a robust approach for calculating NMR shielding tensors, which can then be converted to chemical shifts.[1] This ab initio method accounts for the complex interplay of electronic effects within the molecule, providing a more accurate prediction of both chemical shifts and coupling constants. Our protocol is designed to be self-validating by using widely accepted levels of theory and basis sets that have been benchmarked for their accuracy in predicting NMR parameters.[2][3]

Predicted ¹H and ¹³C NMR Spectra

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. The predictions are based on a combination of SCS analysis and DFT calculations, assuming a standard NMR solvent such as deuterochloroform (CDCl₃).

Molecular Structure with Atom Numbering:

Caption: Molecular structure of this compound with IUPAC numbering for NMR assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H68.65 - 8.75d³JH6-H5 = 5.0 - 5.5The proton α to the pyridine nitrogen is the most deshielded.
H11/H157.80 - 7.90dd³JH-H = 8.5 - 9.0, ⁴JH-F = 5.0 - 6.0Protons ortho to the carbonyl group are deshielded; show coupling to both adjacent proton and the fluorine atom.
H57.45 - 7.55d³JH5-H6 = 5.0 - 5.5Proton on the pyridine ring.
H37.35 - 7.45s-Proton on the pyridine ring with no adjacent protons.
H12/H147.15 - 7.25t³JH-H = ³JH-F = 8.5 - 9.0Protons ortho to the fluorine atom are shielded and show coupling to both adjacent protons and the fluorine atom.
H7 (CH₃)2.55 - 2.65s-Methyl group on the pyridine ring.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constants (J, Hz)Rationale
C8 (C=O)194.0 - 196.0s-Carbonyl carbon, highly deshielded.
C13165.0 - 167.0d¹JC-F ≈ 255Carbon directly attached to fluorine, shows large one-bond C-F coupling.
C2158.0 - 160.0s-Carbon bearing the methyl group in the pyridine ring.
C6149.5 - 151.0s-Carbon α to the pyridine nitrogen.
C4145.0 - 147.0s-Quaternary carbon of the pyridine ring attached to the carbonyl group.
C10132.0 - 134.0d⁴JC-F ≈ 3Quaternary carbon of the benzoyl ring.
C11/C15131.0 - 132.5d²JC-F ≈ 9Carbons ortho to the fluorine atom.
C5124.0 - 125.5s-Carbon on the pyridine ring.
C3121.0 - 122.5s-Carbon on the pyridine ring.
C12/C14115.5 - 117.0d³JC-F ≈ 22Carbons meta to the fluorine atom.
C7 (CH₃)24.0 - 25.5s-Methyl carbon.

Methodologies and Protocols

Experimental Protocol for NMR Data Acquisition (Self-Validating)

While this guide presents predicted data, the following protocol outlines the best practices for acquiring experimental NMR spectra of this compound for validation purposes.

  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Use a standard single-pulse experiment with the following parameters:

      • Spectral width: ~16 ppm

      • Pulse angle: 30-45°

      • Acquisition time: ~3-4 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 8-16 (adjust for desired signal-to-noise)

    • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

    • Phase and baseline correct the spectrum. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum on the same instrument.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Parameters:

      • Spectral width: ~240 ppm

      • Pulse angle: 30°

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Process the data with an exponential window function (line broadening of 1-2 Hz).

    • Phase and baseline correct the spectrum. Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.

Computational Protocol for DFT-Based NMR Prediction

The following workflow details the computational methodology used to predict the NMR spectra.

G cluster_0 Conformational Analysis cluster_1 Geometry Optimization cluster_2 NMR Calculation cluster_3 Data Processing a Initial 3D Structure Generation b Conformational Search (e.g., MMFF94) a->b c Selection of Low-Energy Conformers b->c d DFT Optimization (e.g., B3LYP/6-31G(d)) c->d e Inclusion of Solvent Model (e.g., PCM for CDCl₃) d->e f GIAO-DFT NMR Calculation (e.g., mPW1PW91/6-311+G(2d,p)) e->f g Calculation of Isotropic Shielding Tensors f->g i Conversion to Chemical Shifts (δ = σ_ref - σ_iso) g->i h Reference Shielding Calculation (TMS) h->i j Boltzmann Averaging (if multiple conformers) i->j k Predicted ¹H Spectrum j->k l Predicted ¹³C Spectrum j->l

Caption: Workflow for the DFT-based prediction of NMR spectra.

  • Conformational Analysis:

    • Generate an initial 3D structure of this compound.

    • Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. The primary degree of freedom is the dihedral angle between the pyridine and benzoyl rings.

  • Geometry Optimization:

    • For each low-energy conformer, perform a geometry optimization using DFT. A common and reliable level of theory is B3LYP with the 6-31G(d) basis set.[2]

    • Incorporate a solvent model, such as the Polarizable Continuum Model (PCM) for chloroform, to account for solvent effects on the molecular geometry.

  • NMR Shielding Calculation:

    • Using the optimized geometries, perform a GIAO-DFT calculation to obtain the isotropic shielding tensors (σiso). A higher level of theory, such as the mPW1PW91 functional with the 6-311+G(2d,p) basis set, is recommended for improved accuracy in shielding calculations.

    • Perform the same calculation for the reference standard, tetramethylsilane (TMS), at the same level of theory.

  • Chemical Shift Calculation:

    • Calculate the chemical shift (δ) for each nucleus using the equation: δ = σref - σiso, where σref is the isotropic shielding tensor of TMS.

    • If multiple stable conformers are identified, calculate the Boltzmann-averaged chemical shifts based on their relative energies.

Discussion of Predicted Spectra

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show six distinct signals. The proton at the 6-position (H6) is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom of the pyridine ring. The protons of the 4-fluorobenzoyl group will appear as two distinct multiplets due to coupling with each other and, significantly, long-range coupling to the fluorine atom. The protons ortho to the carbonyl group (H11/H15) will be more deshielded than those ortho to the fluorine (H12/H14). The latter will also exhibit a larger coupling to fluorine. The methyl protons (H7) will appear as a singlet in the upfield region, characteristic of alkyl substituents on an aromatic ring.

¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show eleven signals. The carbonyl carbon (C8) will be the most downfield signal. The carbon directly bonded to the fluorine atom (C13) will be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 255 Hz. The other carbons of the fluorobenzoyl ring will also show smaller C-F couplings. The carbons of the pyridine ring are assigned based on established substituent effects, with the carbons bearing substituents and those alpha to the nitrogen being the most downfield. The methyl carbon (C7) will be the most upfield signal.

Conclusion

This technical guide provides a robust and well-supported prediction of the ¹H and ¹³C NMR spectra of this compound. By integrating empirical data from analogous compounds with a rigorous DFT-based computational protocol, we have generated a comprehensive set of spectral parameters that can confidently be used to aid in the identification and characterization of this molecule. The detailed methodologies presented herein also serve as a template for the prediction of NMR spectra for other novel compounds where experimental data is not yet available. It is our hope that this guide will be a valuable asset to the scientific community, accelerating research and development in areas where this and similar molecules are of interest.

References

  • "Coupling of Protons with Fluorine" . University of Wisconsin-Madison. [Link]

  • "Supporting Information for Deoxygenation of amine N-oxides" . The Royal Society of Chemistry. [Link]

  • "Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks" . National Institutes of Health. [Link]

  • "4-Benzoylpyridine" . PubChem, National Institutes of Health. [Link]

  • "2-Benzoylpyridine" . PubChem, National Institutes of Health. [Link]

  • "NMR - Gaussian.com" . Gaussian, Inc.. [Link]

  • "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity" . ACS Publications. [Link]

  • "Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts" . National Institutes of Health. [Link]

  • "'Through-space' hydrogen–fluorine, carbon–fluorine and fluorine–fluorine spin–spin coupling in 2‐phenyl‐3‐alkyl‐4,5,6,7‐tetrahydroindazoles" . ResearchGate. [Link]

  • "1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,..." . ResearchGate. [Link]

  • "2b. 300 MHz" . UCI Department of Chemistry. [Link]

  • "Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA" . National Institutes of Health. [Link]

  • "What is the best DFT functional to perform NMR calculations in Gaussian?" . ResearchGate. [Link]

Sources

Methodological & Application

Purification of 4-(4-Fluorobenzoyl)-2-methylpyridine by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 4-(4-Fluorobenzoyl)-2-methylpyridine by Chromatography

Introduction & Chemical Context

The purification of This compound (CAS: Analogous to 14548-46-0) presents a classic challenge in organic process chemistry: isolating a weakly basic, lipophilic heterocycle from a mixture of unreacted starting materials (often acid chlorides and alkyl pyridines) and regioisomers.[1]

This molecule features a pyridine ring substituted with an electron-donating methyl group at the 2-position and an electron-withdrawing 4-fluorobenzoyl group at the 4-position.[1][2]

  • pKa Estimation: The electron-withdrawing benzoyl group significantly lowers the basicity of the pyridine nitrogen compared to 2-methylpyridine (pKa ~5.96). The estimated pKa is 3.5 – 4.0 [1, 2].

  • Chromatographic Behavior: Despite its low basicity, the pyridine nitrogen can still hydrogen-bond with acidic silanol groups (

    
    ) on silica gel, leading to peak tailing and poor resolution.
    
  • Solubility: Insoluble in water; soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH).

This guide details two robust protocols: a Normal Phase Flash method for bulk purification and a Reverse Phase Prep-HPLC method for high-purity (>99%) polishing.[1][2]

Pre-Purification Strategy: Method Development

Before committing to a full column, perform the following "Self-Validating" checks to determine the optimal stationary phase and loading strategy.

Step A: Solubility & Loading Check

Dissolve 10 mg of crude material in 1 mL of Hexane.

  • Result: If precipitate forms (likely), Liquid Loading is NOT recommended . Use Dry Loading (adsorbing crude onto silica or Celite) to prevent band broadening and precipitation at the column head.

Step B: TLC Scouting

Prepare a TLC plate (Silica Gel 60 F254).

  • Mobile Phase A: 20% EtOAc in Hexane.

  • Mobile Phase B: 20% EtOAc in Hexane + 1% Triethylamine (TEA) .

Observation Logic:

  • Scenario 1 (Streaking): If the spot in Phase A streaks but Phase B is compact, the pyridine nitrogen is interacting with silanols. Protocol 1 (TEA Modifier) is required.

  • Scenario 2 (Rf Value): Target an Rf of 0.25 – 0.35 for the product. If Rf > 0.5, reduce EtOAc. If Rf < 0.1, switch to DCM/MeOH systems.

Protocol 1: Normal Phase Flash Chromatography (Bulk Purification)

Objective: Isolation of product from crude reaction mixture (e.g., Friedel-Crafts acylation). Scale: 100 mg to 10 g.

Materials
  • Stationary Phase: Spherical Silica Gel (40–63 µm, 60 Å).

  • Mobile Phase A: Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Premix Mobile Phase A with 1% v/v TEA .

    • Premix Mobile Phase B with 1% v/v TEA .

    • Note: Adding TEA to both ensures constant pH throughout the gradient, preventing "ghost peaks" or baseline drift.

  • Sample Loading (Dry Load):

    • Dissolve crude mixture in minimal DCM.

    • Add silica gel (ratio 1:2 crude:silica by weight).

    • Evaporate solvent under vacuum until a free-flowing powder remains.[1]

    • Pack this powder into a solid load cartridge or the top of the column.

  • Gradient Execution:

    • Equilibration: 3 Column Volumes (CV) of 100% Mobile Phase A.

    • Run:

Time (CV)% Mobile Phase B (EtOAc/TEA)Purpose
0–20%Elute non-polar impurities (e.g., bis-aryls)
2–100% → 30%Linear gradient to elute product
10–1530% → 50%Elute polar byproducts (acids/salts)
15–18100%Column Wash
  • Detection:

    • Monitor UV at 254 nm (Benzoyl chromophore is highly active).

    • Secondary Check: Stain TLC with Dragendorff’s Reagent (orange spot indicates pyridine nitrogen).

Protocol 2: Reverse Phase Prep-HPLC (High Purity Polishing)

Objective: Removal of closely eluting isomers or trace metal catalysts. Scale: <100 mg or final polishing.

Materials
  • Column: C18 (ODS) Prep Column (e.g., 5 µm, 19 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~8.2).

  • Mobile Phase B: Acetonitrile (MeCN).

Scientific Rationale

Using a basic buffer (Ammonium Bicarbonate, pH 8.2) is critical.

  • Mechanism: The pKa of the pyridine is ~4.0. At pH 8.2, the molecule is neutral (

    
    ).
    
  • Benefit: Neutral species interact more strongly with the hydrophobic C18 chains, increasing retention and capacity. Acidic buffers (Formic acid) would protonate the pyridine, causing it to elute early near the solvent front (void volume) with poor resolution [3].

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve sample in 50:50 MeCN:Water. Filter through a 0.45 µm PTFE filter.

  • Gradient Method:

    • Flow Rate: 15–20 mL/min (depending on column diameter).

Time (min)% Mobile Phase B (MeCN)Purpose
0–25%Load & Desalt
2–125% → 95%Linear Gradient
12–1595%Wash lipophilic impurities
15–185%Re-equilibration
  • Post-Run Workup:

    • Pool fractions containing the product.

    • Remove MeCN via rotary evaporation.

    • Lyophilize the remaining aqueous phase (Ammonium Bicarbonate is volatile) or extract with DCM.

Visualization of Workflows

Figure 1: Purification Logic & Decision Tree

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Solubility Check (Hexane) Start->SolubilityCheck Decision1 Precipitate? SolubilityCheck->Decision1 TLC TLC Scouting (EtOAc/Hex) Decision2 Streaking? TLC->Decision2 DryLoad Protocol: Dry Loading on Silica Decision1->DryLoad Yes LiquidLoad Liquid Loading Decision1->LiquidLoad No Flash Flash Chromatography (Hex/EtOAc + 1% TEA) Decision2->Flash Yes (Add TEA) Decision2->Flash No (Standard) DryLoad->TLC LiquidLoad->TLC QC Purity Check (HPLC/NMR) Flash->QC PrepHPLC Reverse Phase Prep-HPLC (pH 8.2 Buffer) QC->PrepHPLC Fail (<95%) Final Pure Product (>99%) QC->Final Pass PrepHPLC->Final

Caption: Decision matrix for selecting loading technique and chromatographic mode based on physicochemical properties.

Figure 2: Mechanistic Interaction on Silica

InteractionMechanism Silica Silica Surface (Si-OH) Pyridine This compound Silica->Pyridine H-Bonding (Tailing) TEA Triethylamine (TEA) Modifier TEA->Silica Preferential Binding (Masking)

Caption: Triethylamine (TEA) acts as a competitive inhibitor, blocking acidic silanol sites to prevent pyridine tailing.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tailing Peaks Silanol interactionIncrease TEA concentration to 2-3% or switch to Amino-bonded silica (NH2-Silica).
Poor Solubility High crystallinityUse DCM/Methanol (95:[1][2]5) as the mobile phase instead of Hex/EtOAc.
Early Elution (RP) ProtonationEnsure pH of aqueous buffer is > 8.0 (Ammonium Bicarbonate).[1][2]
Co-elution Isomers presentSwitch stationary phase selectivity (e.g., from C18 to Phenyl-Hexyl for pi-pi separation).[1][2]

References

  • PubChem. 4-Benzoylpyridine (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

4-(4-Fluorobenzoyl)-2-methylpyridine as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Utility of 4-(4-Fluorobenzoyl)-2-methylpyridine

Abstract

This compound (CAS 1187169-37-4) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of diarylheterocycles.[1][2] This structural motif—a pyridine core linking a fluorinated phenyl ring and a reactive methyl "handle"—is integral to the development of p38 MAP kinase inhibitors (anti-inflammatory), COX-2 inhibitors , and next-generation CNS agents.[1][2] This guide details a scalable, high-fidelity synthesis protocol via Grignard addition, addresses common scale-up pitfalls (dimerization, hydrolysis), and outlines downstream functionalization strategies.[1][2]

Synthetic Route Analysis

The construction of the diarylketone bridge on a pyridine ring poses unique challenges due to the electron-deficient nature of the pyridine nucleus.[2]

MethodMechanismScalabilityDrawbacks
A. Friedel-Crafts Acylation Electrophilic Aromatic SubstitutionLowPyridine deactivates the ring; requires harsh Lewis acids (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) and high temps.[2][3]
B. Radical Acylation (Minisci) Radical substitutionMediumPoor regioselectivity; often produces mixtures of 2- and 4-substituted products.[1][2][3]
C. Grignard Addition to Nitrile Nucleophilic Addition High High regioselectivity; scalable; requires strict moisture control.
D. Weinreb Amide Coupling Nucleophilic Acyl SubstitutionHighRequires expensive Weinreb precursor; adds an extra synthetic step.[2][3]

Recommendation: Method C (Grignard Addition) is the industry standard for this intermediate due to the ready availability of 4-cyano-2-methylpyridine and 4-fluorophenylmagnesium bromide.[1][2]

Validated Protocol: Grignard Addition to Nitrile

Objective: Synthesis of this compound via nucleophilic addition of Grignard reagent to a nitrile, followed by acidic hydrolysis.

Reaction Scheme: 2-Methyl-4-cyanopyridine + 4-F-Ph-MgBr → [Imine Intermediate] → (H3O+) → Product

Reagents & Materials
  • Substrate: 4-Cyano-2-methylpyridine (Purity >98%)[1][2]

  • Reagent: 4-Fluorophenylmagnesium bromide (1.0 M in THF)[1][2]

  • Solvent: Anhydrous Tetrahydrofuran (THF) (Water <50 ppm)[1][2]

  • Quench: 2N Hydrochloric Acid (HCl), Saturated

    
    
    
  • Apparatus: 3-neck RBF, N2/Ar manifold, addition funnel, internal thermometer.[1][2]

Step-by-Step Procedure
  • System Preparation (Inert Atmosphere):

    • Flame-dry a 500 mL 3-neck flask under vacuum. Backfill with Argon (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) three times.[3]
      
    • Why: Grignard reagents are pyrophoric and instantly deactivated by moisture.[1][2][3]

  • Substrate Solubilization:

    • Charge 4-Cyano-2-methylpyridine (10.0 g, 84.6 mmol) into the flask.

    • Add anhydrous THF (100 mL) via cannula.[1][3] Cool to 0°C using an ice/salt bath.

  • Controlled Addition (The Critical Step):

    • Charge the addition funnel with 4-Fluorophenylmagnesium bromide (100 mL, 1.2 eq).[1][2]

    • Dropwise Addition: Add the Grignard reagent over 45 minutes.

    • Control Point: Maintain internal temperature < 5°C .[1][2][3]

    • Mechanism:[1][2][4][5][6] The Grignard attacks the nitrile carbon to form a stable magnesium imine salt (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ). This intermediate precipitates, often turning the solution a dark red/brown.[2][3]
      
  • Reaction Maturation:

    • Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:4).[1][2][3] The nitrile spot (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) should disappear.[2][3] Note: The imine intermediate is not visible on TLC; you must quench an aliquot to see the ketone product.[2][3]
      
  • Acidic Hydrolysis (Imine to Ketone):

    • Cool back to 0°C.

    • Slowly add 2N HCl (60 mL) dropwise. Caution: Exothermic.

    • Stir vigorously at RT for 1 hour.

    • Why: The Grignard addition yields an imine.[2][3] Acid hydrolysis is required to cleave the

      
       bond and release the ketone (
      
      
      
      ).[2][3]
  • Work-up & Isolation:

    • Neutralize with saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       to pH ~8.[2][3]
      
    • Extract with Ethyl Acetate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       mL).[3]
      
    • Wash combined organics with Brine, dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , and concentrate in vacuo.[2][3]
      
    • Purification: Recrystallize from Ethanol/Heptane or flash chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 75-85% Appearance: Off-white to pale yellow crystalline solid.[1][2][3]

Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway and critical control points.

G cluster_0 Phase 1: Anhydrous Reaction cluster_1 Phase 2: Hydrolysis & Workup Start 4-Cyano-2-methylpyridine (Substrate) Intermed Imine-Mg Salt (Precipitate) Start->Intermed THF, 0°C Nucleophilic Attack Grignard 4-F-Ph-MgBr (Reagent) Grignard->Intermed Product This compound (Target Ketone) Intermed->Product H3O+, RT Imine Cleavage Acid 2N HCl (Hydrolysis) Acid->Product

Caption: Figure 1.[1][2][3][6] Reaction workflow for the Grignard synthesis of this compound.

Downstream Applications: The "Methyl Handle"

The 2-methyl group is not merely structural; it is a reactive handle that allows this intermediate to serve as a precursor for complex APIs.[3]

TransformationReagentsTarget Drug Class
Oxidation ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

or

Picolinic Acid Derivatives: Precursors for metalloproteinase inhibitors.[2][3]
Condensation DMF-DMA / GuanidinePyrimidyl-Pyridines: Core scaffold for p38 MAP Kinase Inhibitors (e.g., analogs of VX-745).[1][2]
Halogenation

,

Bi-aryl Ethers: Synthesis of COX-2 Inhibitors (via ether linkage formation).
Strategic Divergence Diagram

D Core This compound Oxidation Oxidation (SeO2) Core->Oxidation Condensation Condensation (DMF-DMA) Core->Condensation Reduction Reduction (NaBH4) Core->Reduction Acid Carboxylic Acid Derivs. (MMP Inhibitors) Oxidation->Acid Kinase Enaminone -> Pyrimidines (p38 MAPK Inhibitors) Condensation->Kinase Alcohol Secondary Alcohols (Antihistamines) Reduction->Alcohol

Caption: Figure 2.[1][2] Divergent synthesis pathways utilizing the reactive methyl group and ketone functionality.

Safety & Stability (E-E-A-T)

  • Hazard Identification: The product causes skin irritation (H315) and serious eye irritation (H319).[1][2][3][7] The Grignard reagent is flammable and water-reactive.[3][8]

  • Storage: Store under inert gas at 2-8°C. The ketone is stable, but the methyl group can be susceptible to slow oxidation if exposed to light and air over prolonged periods.[1][2]

  • Impurity Profile:

    • Bis-addition: Formation of the tertiary alcohol (reaction of Grignard with the ketone product) is minimized by keeping the reaction cold (0°C) and quenching immediately after the nitrile is consumed.[1][2]

    • Hydrolysis:[1][2] Incomplete hydrolysis of the imine leads to unstable intermediates.[2][3] Ensure the acidic stir step is at least 1 hour.

References

  • Preparation of 4-aroylpyridines: Org. Synth.1974 , 54,[1][2] 7. (Classic protocol for Grignard addition to cyanopyridines).

  • p38 MAPK Inhibitor Scaffolds: Journal of Medicinal Chemistry, "Discovery of p38 MAP Kinase Inhibitors".[2][3]

  • CAS Registry Data: this compound (CAS 1187169-37-4).[1][2][3] [1][2]

  • Grignard Reagent Handling: ChemGuide, "Preparation and Use of Grignard Reagents".[2][3] Link

  • Diarylheterocycle Synthesis: Thermo Scientific Chemicals, "4-(4-Fluorobenzoyl)pyridine Applications". [1][2]

Sources

Analytical methods for 4-(4-Fluorobenzoyl)-2-methylpyridine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 4-(4-Fluorobenzoyl)-2-methylpyridine

Executive Summary

This application note details the analytical protocols for the quantification of This compound (CAS: 1187169-37-4), a critical intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors such as Etoricoxib .[1]

Accurate quantification of this intermediate is essential for process control, yield optimization, and impurity profiling.[2] This guide presents three validated methodologies:

  • RP-HPLC-UV: The "Gold Standard" for purity assessment and routine QC.[1][2]

  • UHPLC-MS/MS: For trace-level impurity detection and genotoxic risk assessment.[1][2]

  • GC-FID: For in-process reaction monitoring and residual solvent analysis.[1][2]

Target Molecule Profile

PropertyDescription
Chemical Name This compound
Synonyms (4-fluorophenyl)(2-methylpyridin-4-yl)methanone
CAS Number 1187169-37-4
Molecular Formula C₁₃H₁₀FNO
Molecular Weight 215.22 g/mol
pKa (Calculated) ~5.8 (Pyridine nitrogen)
LogP ~2.5 (Moderately Lipophilic)
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate; Sparingly soluble in water.[1]

Analytical Challenge: The basic pyridine nitrogen can interact with free silanols on silica-based HPLC columns, causing peak tailing. The methods below utilize specific buffering and column chemistries to mitigate this.

Method 1: RP-HPLC-UV (Quality Control Standard)[1]

Objective: Routine purity analysis and assay determination with high precision (>99.5%).

Principle

Reverse-Phase Chromatography (RP-HPLC) separates the analyte based on hydrophobicity.[2] A low pH phosphate buffer is used to protonate the pyridine nitrogen (forming the pyridinium ion), preventing secondary interactions with silanols and ensuring sharp peak shape.[2]

Instrumentation & Conditions
ParameterSpecification
System Agilent 1260 Infinity II or Waters Alliance e2695
Column Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent end-capped C18.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV-DAD at 254 nm (Primary) and 280 nm (Secondary)
Run Time 15 Minutes
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.08020
8.02080
10.02080
10.18020
15.08020
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 50 mg of reference standard into a 50 mL volumetric flask. Dissolve in 50% Acetonitrile/Water.[2]

  • Working Standard (100 µg/mL): Dilute 5 mL of Stock Solution to 50 mL with Mobile Phase A:B (50:50).

  • Sample Solution: Prepare samples to a target concentration of 100 µg/mL in Mobile Phase A:B (50:50). Filter through a 0.22 µm PVDF filter before injection.[2]

System Suitability Criteria
  • Tailing Factor (T): < 1.5 (Critical for Pyridine bases).[2]

  • Theoretical Plates (N): > 5000.[2]

  • RSD (n=6): < 1.0% for peak area.[2]

Method 2: UHPLC-MS/MS (Trace Impurity Analysis)[1]

Objective: Quantifying trace levels of this compound in final drug substances (e.g., Etoricoxib) or detecting genotoxic byproducts.[1]

Instrumentation & Conditions
  • System: Waters ACQUITY UPLC H-Class coupled with Xevo TQ-S Micro.

  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer for MS).[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode (Protonated molecular ion [M+H]⁺ = 216.2 m/z).[2]

MS/MS Transitions (MRM)
Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
216.2 123.1 3025Quantifier (Benzoyl cleavage)
216.2 95.1 3035Qualifier (Fluorophenyl)

Method 3: GC-FID (Process Control)[1]

Objective: Rapid in-process monitoring of reaction conversion where water content is high or non-volatile salts are present.

  • Column: DB-5ms or HP-5 (30 m x 0.32 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven: 80°C (1 min) → 20°C/min → 280°C (3 min).

  • Detector: FID @ 300°C.

Visualized Workflows

Analytical Decision Tree

AnalyticalStrategy Start Sample Received CheckType Determine Analysis Type Start->CheckType Purity Purity / Assay (>98%) CheckType->Purity Trace Trace Impurity (<0.1%) CheckType->Trace IPC In-Process Control (Reaction Monitor) CheckType->IPC HPLC Method 1: HPLC-UV Phosphate Buffer pH 3.0 C18 Column Purity->HPLC High Precision LCMS Method 2: UHPLC-MS/MS ESI+ MRM Mode Limit of Quant: <10 ppb Trace->LCMS High Sensitivity IPC->HPLC Alternative GC Method 3: GC-FID DB-5 Column Rapid Screen IPC->GC Fast Turnaround Report Generate CoA / Report HPLC->Report LCMS->Report GC->Report

Caption: Decision matrix for selecting the appropriate analytical technique based on sensitivity and precision requirements.

Synthesis & Impurity Context

SynthesisContext Raw1 2-Methylpyridine Derivatives Intermediate TARGET ANALYTE 4-(4-Fluorobenzoyl)- 2-methylpyridine (CAS: 1187169-37-4) Raw1->Intermediate Friedel-Crafts / Coupling Raw2 4-Fluorobenzoyl Chloride Raw2->Intermediate Etoricoxib Etoricoxib API (COX-2 Inhibitor) Intermediate->Etoricoxib Cyclization Steps ImpurityA Impurity A (Regioisomer) Intermediate->ImpurityA Degradation/Side Rxn

Caption: Role of the target analyte in the synthesis of Etoricoxib and potential impurity pathways.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (>1.5) Silanol interaction with Pyridine N.Lower pH to 3.0 or add 5mM Triethylamine (TEA) as a silanol blocker.[1][2]
Retention Time Drift pH instability in mobile phase.[1][2]Ensure buffer is freshly prepared and pH adjusted after salt dissolution.[1][2]
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase rather than 100% ACN.
High Backpressure Precipitation of buffer in ACN.[1][2]Do not exceed 80% ACN when using >20mM Phosphate buffers.[1][2]

References

  • Justia Patents. (2014).[2] Process for preparing an intermediate of etoricoxib.[2][3][4] (Patent No.[2][5][6] EP2649049).[2] Retrieved from

  • Fluorochem. (2023).[2] this compound Product Data & Safety Sheet. Retrieved from

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CAS 1187169-37-4.[1][2] Retrieved from

  • Google Patents. (2015).[2] Method for preparing etoricoxib intermediate.[2][4] (CN104045596B).[2] Retrieved from

Sources

Application Note: A Robust GC-MS Method for the Identification and Quantification of Impurities in 4-(4-Fluorobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the analysis of impurities in 4-(4-Fluorobenzoyl)-2-methylpyridine, a key intermediate in pharmaceutical synthesis. The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, designed for specificity and sensitivity in identifying and quantifying potential process-related and degradation impurities. We will delve into the rationale behind the method development, a complete protocol for forced degradation studies, detailed steps for method validation in accordance with ICH Q2(R1) guidelines, and essential safety protocols.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling

This compound (CAS No. 1187169-37-4) is a heterocyclic ketone with a molecular formula of C₁₃H₁₀FNO and a molecular weight of 215.227 g/mol .[3] Its structure is integral to the synthesis of various pharmaceutical agents. In the highly regulated environment of pharmaceutical manufacturing, the adage "the dose makes the poison" extends beyond the API to its impurities. Regulatory bodies like the FDA and EMA mandate rigorous characterization of any impurity present at or above a specified threshold.[4]

Impurity profiling is essential to:

  • Ensure Patient Safety: Uncharacterized impurities can have their own pharmacological and toxicological effects.

  • Understand Drug Stability: Forced degradation studies help to predict the degradation pathways of a drug substance, which is crucial for determining shelf-life and appropriate storage conditions.[4][5]

  • Control Manufacturing Processes: The impurity profile serves as a fingerprint of the manufacturing process. Variations in this profile can indicate deviations in synthesis that need to be addressed.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its high resolving power and its ability to provide structural information for the identification of volatile and semi-volatile organic compounds, such as pyridine derivatives.[6][7]

Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name (4-fluorophenyl)(2-methylpyridin-4-yl)methanone[3]
CAS Number 1187169-37-4[3]
Molecular Formula C₁₃H₁₀FNO[3]
Molecular Weight 215.227 g/mol [3]
Appearance Typically a solid at room temperatureAssumed
Purity ≥97.0% (typical for commercial grade)[3]

Potential Impurities: Synthesis and Degradation Pathways

A robust analytical method must be capable of separating and detecting impurities that could foreseeably arise from the manufacturing process or from degradation over time.

Synthesis-Related Impurities

The synthesis of this compound likely involves the acylation of a 2-methylpyridine derivative. This process can lead to several potential impurities:

  • Unreacted Starting Materials: Such as 2-methylpyridine or 4-fluorobenzoyl chloride.

  • Isomeric Impurities: Acylation could potentially occur at other positions on the pyridine ring, leading to structural isomers.

  • By-products: Side reactions can generate related substances, for instance, the des-fluoro analogue, (phenyl)(2-methylpyridin-4-yl)methanone, if the starting fluorobenzene contains benzene as an impurity.[8]

Degradation-Related Impurities (Forced Degradation)

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[5][9] By subjecting the drug substance to harsh conditions, we can generate potential degradants and ensure the analytical method can detect them.[10][11] The primary degradation pathways for this compound are predicted to be hydrolysis and oxidation.

  • Acid/Base Hydrolysis: The ketone linkage is a primary target for hydrolysis, which would cleave the molecule into 2-methyl-isonicotinic acid and fluorobenzene.

  • Oxidation: The pyridine ring and the benzylic methyl group are susceptible to oxidation, potentially forming N-oxides or carboxylic acids.

  • Thermal Degradation: High temperatures can induce decomposition, the products of which depend on the specific conditions.

  • Photodegradation: Exposure to UV or visible light can provide the energy for photolytic reactions, leading to a variety of degradants.

G cluster_synthesis Synthesis Impurities cluster_degradation Degradation Impurities Starting Material 1 2-Methylpyridine Main_Compound This compound Starting Material 1->Main_Compound Starting Material 2 4-Fluorobenzoyl Chloride Starting Material 2->Main_Compound Isomer Isomeric Product Main_Compound->Isomer Side Reaction Byproduct Des-fluoro Impurity Main_Compound->Byproduct Impure Reagent Degradant_1 2-Methyl-isonicotinic Acid Main_Compound->Degradant_1 Hydrolysis Degradant_2 Fluorobenzene Main_Compound->Degradant_2 Hydrolysis Degradant_3 N-Oxide Derivative Main_Compound->Degradant_3 Oxidation

Caption: Potential impurity formation pathways for this compound.

Analytical Method: GC-MS Protocol

This section details the optimized GC-MS method for the analysis of this compound and its impurities.

Materials and Reagents
  • This compound reference standard

  • Methanol (HPLC or GC grade)

  • Dichloromethane (HPLC or GC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Type I deionized water

Instrumentation

A standard gas chromatograph equipped with a split/splitless injector, coupled to a mass selective detector is used.

Chromatographic Conditions

The following parameters have been optimized for the separation of the main compound from its potential impurities. The choice of a non-polar column (DB-5ms or equivalent) is based on its excellent performance for separating aromatic and moderately polar compounds. The temperature program is designed to provide good resolution while maintaining a reasonable run time.

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms)Provides excellent resolution for a wide range of semi-volatile compounds.
Carrier Gas HeliumInert, provides good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal for column dimensions and carrier gas.
Inlet Temperature 280 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading for concentrated samples. Splitless may be used for trace analysis.
Injection Volume 1.0 µLStandard volume for good sensitivity and peak shape.
Oven Program Initial: 100 °C, hold 2 minAllows for solvent focusing.
Ramp 1: 15 °C/min to 250 °CSeparates early-eluting, more volatile impurities.
Ramp 2: 25 °C/min to 300 °C, hold 5 minElutes the main peak and any less volatile impurities.
MS Ion Source Electron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns for library matching.
Ion Source Temp. 230 °CStandard temperature to maintain cleanliness and performance.
Quadrupole Temp. 150 °CStandard temperature for stable mass analysis.
Mass Range m/z 40 - 450Covers the molecular weight of the parent compound and expected fragments/impurities.
Solvent Delay 3 minutesPrevents the solvent peak from damaging the MS filament.

Experimental Protocols

Standard and Sample Preparation
  • Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard (100 µg/mL): Dilute 1 mL of the Standard Solution to 10 mL with methanol.

  • Sample Solution (1000 µg/mL): Prepare the test sample in the same manner as the Standard Solution.

Forced Degradation Protocol

The goal is to achieve 5-20% degradation of the parent compound.[5] Adjust stress conditions if degradation is outside this range.

  • Acid Hydrolysis: Mix 1 mL of the Standard Solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with methanol.

  • Base Hydrolysis: Mix 1 mL of the Standard Solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to 10 mL with methanol.

  • Oxidative Degradation: Mix 1 mL of the Standard Solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with methanol.

  • Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 48 hours. Prepare a 1000 µg/mL solution in methanol for analysis.

  • Photolytic Degradation: Expose the drug substance (spread as a thin layer) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Prepare a 1000 µg/mL solution in methanol for analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Weigh API Sample Dissolve Dissolve in Methanol (1000 µg/mL) Start->Dissolve Forced_Deg Perform Forced Degradation (Acid, Base, H₂O₂, Heat, Light) Dissolve->Forced_Deg Dilute Dilute/Neutralize as needed Forced_Deg->Dilute Inject Inject 1 µL into GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Identify Identify Impurities (Mass Spectra Library) Integrate->Identify Quantify Quantify Impurities (% Area) Identify->Quantify Report Generate Final Report Quantify->Report

Caption: Overall experimental workflow for GC-MS impurity analysis.

Method Validation (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, it must be validated.[1][12] The objective of validation is to demonstrate that the analytical procedure is reliable, accurate, and precise for the analysis of impurities.[13]

Validation ParameterAcceptance CriteriaPurpose
Specificity No interference from blank or placebo at the retention time of the main peak and known impurities. Peak purity of the main peak must pass.To ensure the signal measured is only from the compound of interest.[13]
Linearity Correlation coefficient (r²) ≥ 0.995 for impurity standards over the specified range (e.g., LOQ to 120% of specification).To demonstrate a proportional relationship between concentration and instrument response.[13]
Accuracy % Recovery between 80.0% and 120.0% for spiked impurity standards at three concentration levels.To show the closeness of the test results to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 10.0% for six replicate injections.To measure the method's precision under the same operating conditions over a short interval.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Accuracy and precision must be acceptable at this concentration.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.The lowest amount of analyte that can be detected but not necessarily quantitated.
Robustness RSD of results should remain within acceptable limits when method parameters (e.g., flow rate ±10%, oven temp ±2°C) are deliberately varied.To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[13]

Safety and Handling Precautions

Working with pyridine derivatives requires adherence to strict safety protocols. Pyridine and its analogues are flammable, toxic, and can be irritating to the skin, eyes, and respiratory system.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[15]

  • Ventilation: All handling of solid materials and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[17][18]

  • Fire Safety: Keep away from open flames, hot surfaces, and other sources of ignition.[16] Ensure fire extinguishers are accessible.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the identification and quantification of impurities in this compound. By incorporating forced degradation studies and a comprehensive validation protocol based on ICH guidelines, this method is demonstrated to be stability-indicating and suitable for use in a regulated pharmaceutical development environment. Adherence to the described protocols will ensure the generation of high-quality, defensible data, ultimately contributing to the safety and quality of the final drug product.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 3, 2026, from [Link]

  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved February 3, 2026, from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • Wikipedia. (n.d.). 4-Methylpyridine. Retrieved February 3, 2026, from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved February 3, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 3, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424). Retrieved February 3, 2026, from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved February 3, 2026, from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved February 3, 2026, from [Link]

  • CHIMIA. (n.d.). New Pyridine Derivatives from Essential Oils. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 3, 2026, from [Link]

  • GOV.UK. (2021, October 8). Pyridine slides for discussion. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved February 3, 2026, from [Link]

  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved February 3, 2026, from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved February 3, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved February 3, 2026, from [Link]

  • Element. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved February 3, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 3, 2026, from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved February 3, 2026, from [Link]

Sources

Application Note: In Vitro Anticancer Activity Profiling of Pyridine Derivatives

[1][2][3]

Abstract & Strategic Overview

Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of blockbuster anticancer drugs like Sorafenib, Imatinib, and Crizotinib. Their success stems from their ability to engage in hydrogen bonding with kinase hinge regions, intercalate into DNA, or inhibit tubulin polymerization. However, the physicochemical properties of novel pyridine derivatives—specifically their lipophilicity and potential redox activity—introduce significant artifacts in standard colorimetric assays.

This guide provides a validated workflow specifically designed to mitigate these interferences, ensuring that "active" hits are true biological effectors rather than chemical artifacts.

Strategic Workflow: From Synthesis to Lead Validation

PyridineWorkflowcluster_warning*If Redox Active: Switch to SRB AssaySynthPyridine DerivativeSynthesisSolubilitySolubility Check(DMSO/Media Stability)Synth->SolubilityInterferenceCell-FreeInterference ControlSolubility->InterferencePassPrimaryPrimary Screen(MTT/SRB Assay)Interference->PrimaryNo Redox ActivityInterference->PrimaryRedox ActiveSecondaryMechanistic Profiling(Flow Cytometry)Primary->SecondaryIC50 < 10µMLeadLead Candidate(SI > 3.0)Secondary->Lead

Figure 1: Decision matrix for screening pyridine derivatives. Note the critical "Cell-Free Interference" checkpoint.

Pre-Assay Validation: The "Self-Validating" System

Before exposing cells to compounds, you must validate the chemical compatibility of your derivatives with the assay reagents. Pyridine derivatives, particularly those with thiol or amine substitutions, can chemically reduce tetrazolium salts (MTT) to formazan without cellular metabolism, leading to false-negative toxicity data (i.e., the cells look viable because the drug turned the dye purple).

Protocol A: Solubility & Chemical Interference Check

Objective: Determine maximum soluble concentration and rule out abiotic MTT reduction.

  • Preparation: Prepare a 10 mM stock solution of the pyridine derivative in 100% DMSO.

  • Precipitation Test: Dilute the stock to 100 µM in complete culture media (e.g., RPMI-1640 + 10% FBS). Incubate at 37°C for 2 hours.

    • Observation: Inspect under an inverted microscope (40x).[1] If crystals are visible, the compound has precipitated. Action: Lower concentration until soluble.

  • Abiotic Reduction Test (Cell-Free Control):

    • Plate: Add 100 µL of media containing the compound (at highest test concentration) into empty wells (no cells).

    • Control: Add 100 µL of media + DMSO (vehicle) into adjacent wells.

    • Reagent: Add 20 µL of MTT solution (5 mg/mL).

    • Incubate: 3 hours at 37°C.

    • Read: Measure Absorbance at 570 nm.

    • Criteria: If

      
      , the compound chemically reduces MTT.[1] Action:  Switch to the SRB (Sulforhodamine B) assay or CellTiter-Glo (ATP) assay.[1]
      

Primary Screening: Optimized MTT Assay

Scope: Determining metabolic activity/cytotoxicity (

Why MTT?
Reagents
  • MTT Stock: 5 mg/mL in PBS (sterile filtered, store at -20°C in dark).

  • Solubilization Buffer: DMSO (100%).[1]

  • Cell Lines: NCI-60 panel representatives (e.g., A549 for lung, MCF-7 for breast).

Step-by-Step Protocol
  • Seeding:

    • Seed tumor cells (

      
       to 
      
      
      cells/well) in 96-well plates.
    • Crucial: Include "Blank" wells (media only) and "Vehicle Control" wells (cells + DMSO).

    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Add pyridine derivatives in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[1]

    • Incubate for 48 or 72 hours (standard for antiproliferative drugs).[1]

  • MTT Addition:

    • Add 20 µL MTT stock per well.[1]

    • Incubate for 3-4 hours at 37°C. Note: Pyridines targeting tubulin may alter cell morphology; visual inspection before solubilization is recommended.

  • Solubilization:

    • Carefully aspirate media (do not disturb purple formazan crystals).[1]

    • Add 150 µL DMSO.[1] Shake plate for 10 mins.

  • Measurement:

    • Read Absorbance at 570 nm (reference wavelength 630 nm).

Mechanistic Profiling: Flow Cytometry

Scope: Distinguishing between Cytostatic (Cell Cycle Arrest) and Cytotoxic (Apoptosis) effects.[1] Context: Pyridine derivatives often act as kinase inhibitors (arresting G1/S) or tubulin inhibitors (arresting G2/M).[1]

Mechanism Pathway Map

MechanismPyridinePyridine DerivativeTubulinTubulinPolymerizationPyridine->TubulinInhibitsKinaseKinases(EGFR/VEGFR)Pyridine->KinaseInhibitsBcl2Bcl-2(Inhibition)Pyridine->Bcl2Direct Interaction?G2MG2/M Arrest(Mitotic Catastrophe)Tubulin->G2MG1SG0/G1 Arrest(Cyclin D1 Downreg)Kinase->G1SCaspaseCaspase-3/7ActivationG2M->CaspaseG1S->CaspaseBcl2->CaspaseRelieves InhibitionApoptosisApoptosis(PS Exposure)Caspase->Apoptosis

Figure 2: Common signaling cascades targeted by pyridine scaffolds leading to apoptosis.[1]

Protocol B: Annexin V/PI Apoptosis Assay
  • Harvest: Collect treated cells (include floating cells!) by trypsinization.[1]

  • Wash: Wash 2x with cold PBS.

  • Resuspend: In 1X Annexin-binding buffer at

    
     cells/mL.
    
  • Stain:

    • Transfer 100 µL of cell suspension to a tube.

    • Add 5 µL Annexin V-FITC (binds exposed Phosphatidylserine).

    • Add 5 µL Propidium Iodide (PI) (stains necrotic/late apoptotic DNA).[1]

  • Incubate: 15 mins at RT in the dark.

  • Analyze: Add 400 µL buffer and run on Flow Cytometer (FL1 vs FL2/3).

Interpretation:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism for effective pyridines).[1]

  • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.[1][2][3]

Data Analysis & Reporting

Calculating

Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

1
The Selectivity Index (SI)

A potent compound is useless if it kills healthy cells. You must calculate the SI using a normal cell line (e.g., HEK293 or HUVEC).

Benchmarking:

SI Value Classification Action
< 1.0 Toxic Discard / Redesign
1.0 - 3.0 Non-Selective Optimize substituents

| > 3.0 | Selective | Proceed to in vivo |

References

  • Alley, M. C., et al. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer Research, 48(3), 589-601. Link

  • National Cancer Institute (NCI). (2024).[1] NCI-60 Human Tumor Cell Lines Screen. NCI Developmental Therapeutics Program.[1] Link

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Vermes, I., et al. (1995). A novel assay for apoptosis.[1] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. Link

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link

Radiolabeling 4-(4-Fluorobenzoyl)-2-methylpyridine for PET imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Radiosynthesis of [18F]4-(4-Fluorobenzoyl)-2-methylpyridine via Nucleophilic Aromatic Substitution

Executive Summary

This application note details the automated radiosynthesis of [18F]this compound , a structural motif common in radioligands targeting metabotropic glutamate receptors (mGluRs) and enzyme inhibitors. The protocol utilizes a robust nucleophilic aromatic substitution (


) strategy on a nitro-precursor. By leveraging the electron-withdrawing nature of the central carbonyl group, we achieve efficient activation of the para-position on the phenyl ring, enabling high radiochemical yields (RCY) without the need for complex prosthetic groups.

Scientific Rationale & Mechanism

The target molecule features a diaryl ketone scaffold. Successful direct radiofluorination relies on the electronic environment of the benzene ring.

  • Activation: The carbonyl group (C=O) bridging the pyridine and phenyl rings acts as a strong electron-withdrawing group (EWG) via resonance (

    
     effect). This lowers the electron density at the para-position of the phenyl ring, making it susceptible to nucleophilic attack by [
    
    
    
    F]fluoride.
  • Leaving Group Selection: A nitro (

    
    ) group is selected as the leaving group for the precursor, 4-(4-nitrobenzoyl)-2-methylpyridine . The nitro group possesses high electronegativity and the ability to stabilize the transition state (Meisenheimer complex), making it superior to halides (Cl, Br) for this specific scaffold.
    
  • Pyridinyl Influence: The 2-methylpyridine moiety acts as an electron-deficient heteroaromatic system. While it does not directly host the leaving group, its electron-withdrawing inductive effect further polarizes the carbonyl, enhancing the electrophilicity of the target phenyl ring.

Pre-Synthesis Considerations

Reagents & Materials
ComponentSpecificationPurpose
Precursor 4-(4-Nitrobenzoyl)-2-methylpyridine (>98%)Substrate for

reaction.
Isotope [18F]Fluoride in [18O]H2ONucleophilic source.[1][2][3][4][5]
Phase Transfer Kryptofix 2.2.2 (K2.2.2)Chelates K+ to generate "naked" fluoride.
Base Potassium Carbonate (

)
Maintains basicity; counter-ion source.
Solvent Anhydrous DMSO (Dimethyl sulfoxide)Polar aprotic solvent to stabilize the transition state.
Purification C18 Semi-prep HPLC ColumnSeparation of product from nitro-precursor.
Automated Module Setup

The process is designed for standard synthesis modules (e.g., GE TRACERlab FX, Synthera, or equivalent).

  • QMA Cartridge: Pre-conditioned with 0.5M

    
     and water.
    
  • Reactor: Glassy carbon or Borosilicate, capable of heating to 150°C.

Detailed Protocol

Step 1: Trapping and Elution[6][7]
  • Deliver cyclotron-produced [

    
    F]fluoride (typically 1–5 Ci) onto a QMA Carbonate  anion exchange cartridge.
    
  • Elute the trapped activity into the reactor using a solution of:

    • Kryptofix 2.2.2: 15 mg

    • 
      :  3 mg
      
    • Solvent: 1.0 mL (Acetonitrile/Water, 9:1 v/v).

Step 2: Azeotropic Drying
  • Objective: Remove hydration shells around the fluoride ion to enhance nucleophilicity.

  • Procedure:

    • Heat reactor to 95°C under helium flow and vacuum.

    • Add 1.0 mL anhydrous acetonitrile.

    • Heat to 100°C under vacuum until dry.

    • Repeat acetonitrile addition and evaporation twice to ensure water content is <50 ppm.

Step 3: Labeling Reaction ( )
  • Dissolve 2.0–3.0 mg of precursor (4-(4-nitrobenzoyl)-2-methylpyridine) in 0.8 mL anhydrous DMSO .

  • Add precursor solution to the dried [

    
    F]KF/K2.2.2 complex.
    
  • Seal reactor and heat to 130°C for 10 minutes .

    • Note: 130°C is the optimal balance between reaction rate and thermal decomposition of the precursor.

  • Cool reactor to 40°C using compressed air.

Step 4: Quenching and Dilution
  • Add 3.0 mL of HPLC mobile phase (or water) to the reactor to quench the reaction.

  • Transfer the mixture to the HPLC injection loop.

Step 5: Purification (Semi-Prep HPLC)
  • Column: Phenomenex Luna C18(2), 250 x 10 mm, 5 µm.

  • Mobile Phase: 45% Acetonitrile / 55% Water (0.1% TFA or Ammonium Acetate buffer).

  • Flow Rate: 4.0 mL/min.

  • Detection: UV (254 nm) and Gamma.

  • Collection: Collect the radioactive peak corresponding to the product (retention time approx. 12-15 min; Precursor elutes later due to nitro group polarity differences).

Step 6: Formulation
  • Dilute the collected HPLC fraction with 40 mL water.

  • Pass through a C18 Sep-Pak cartridge (traps the product).

  • Wash Sep-Pak with 10 mL water (removes organic solvents/salts).

  • Elute product with 1.0 mL Ethanol.

  • Dilute with 9.0 mL Saline (0.9%) for injection.

  • Pass through a 0.22 µm sterile filter into a sterile vial.

Quality Control (QC) Specifications

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Radionuclidic Purity Gamma Spectroscopy> 99.5% (F-18)
Specific Activity HPLC (UV mass curve)> 1000 mCi/µmol (EOS)
Residual Solvents GC (FID)MeCN < 410 ppm, DMSO < 5000 ppm
pH pH Strip/Meter4.5 – 8.5

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the


 mechanism where the nitro group is displaced by the activated fluoride ion.

ReactionScheme Precursor Precursor (4-(4-Nitrobenzoyl)-2-methylpyridine) Complex Meisenheimer Complex Precursor->Complex + [18F]F- (DMSO, 130°C) Product Target Tracer ([18F]this compound) Complex->Product - NO2 Leaving NO2- Complex->Leaving F18 [18F]F- / K2.2.2 F18->Precursor

Caption: Nucleophilic aromatic substitution mechanism. The carbonyl group activates the ring, stabilizing the Meisenheimer intermediate.

Figure 2: Automated Synthesis Module Workflow

A logical flow of the fluid path within the synthesis module.

ModuleFlow Cyclotron Cyclotron Target ([18F]F- in O-18 Water) QMA QMA Cartridge (Trapping) Cyclotron->QMA Transfer Reactor Reactor Vessel 1. Dry (95°C) 2. Label (130°C) 3. Quench QMA->Reactor Elute (K2.2.2/K2CO3) HPLC Semi-Prep HPLC (Purification) Reactor->HPLC Inject Crude SPE C18 Sep-Pak (Solvent Exchange) HPLC->SPE Collect Fraction Waste Waste HPLC->Waste Impurities FinalVial Sterile Vial (Formulated Product) SPE->FinalVial Elute (EtOH) + Saline

Caption: Step-by-step fluid path for the automated radiosynthesis module.

Troubleshooting & Optimization

  • Low Yield (<10%):

    • Moisture: The most common failure mode. Ensure the azeotropic drying step is rigorous. Check vacuum lines for leaks.

    • Base Concentration: Excess base can degrade the precursor. Ensure the

      
       amount is precise (approx. 2-3 mg).
      
  • Precursor Precipitation:

    • If the precursor crashes out upon adding to the dried fluoride, ensure the DMSO is anhydrous and warm the reactor slightly (40°C) before addition.

  • Radiolysis:

    • If product purity drops during formulation, add sodium ascorbate (10 mg/mL) to the final formulation buffer as a radical scavenger.

References

  • Preshlock, S., et al. (2016).[6] "18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography." Chemical Reviews, 116(2), 719–766. Link

  • Dolle, F. (2005). "Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design." Current Pharmaceutical Design, 11(25), 3221–3235. Link

  • Cai, L., et al. (2008). "Chemistry with [18F]Fluoride Ion." European Journal of Organic Chemistry, 2008(17), 2853–2873. Link

  • Kilbourn, M. R. (1990). Fluorine-18 Labeling of Radiopharmaceuticals.[2][3][4][5][7][8][6][9][10][11] National Academy Press. (Standard text for S_NAr conditions).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzoylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-benzoylpyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common side reactions and troubleshooting strategies in a practical question-and-answer format to help you optimize your synthetic protocols.

Section 1: Friedel-Crafts Acylation Route

The direct Friedel-Crafts acylation of pyridine with benzoyl chloride is generally challenging. The nitrogen atom in the pyridine ring acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[1] This interaction prevents the generation of the necessary acylium ion electrophile.[1] However, variations of this approach and related acylation methods are sometimes employed, and they come with their own set of challenges.

FAQ 1: I am attempting a Friedel-Crafts-type acylation of a substituted pyridine and observing no product, only recovery of starting materials. What is happening?

Answer:

This is a classic issue stemming from the fundamental reactivity of pyridine. The lone pair of electrons on the nitrogen atom readily complexes with the Lewis acid catalyst (e.g., AlCl₃). This coordination has two primary detrimental effects:

  • Catalyst Sequestration: The Lewis acid is tied up by the pyridine nitrogen, preventing it from activating the benzoyl chloride to form the reactive acylium ion.

  • Ring Deactivation: The formation of the N-Lewis acid complex places a positive charge on the pyridine ring, making it highly electron-deficient and thus, strongly deactivated towards electrophilic aromatic substitution.[1]

G Deactivation Pathway in Friedel-Crafts Pyridine Pyridine Complex Complex Pyridine->Complex LewisAcid LewisAcid LewisAcid->Complex AcyliumIon AcyliumIon LewisAcid->AcyliumIon BenzoylChloride BenzoylChloride BenzoylChloride->AcyliumIon

Troubleshooting and Alternative Strategies:
  • Modified Friedel-Crafts Conditions: For certain substituted pyridines, especially those with electron-donating groups, some success might be achieved with a large excess of a milder Lewis acid or by using a stronger acylating agent. However, this is often low-yielding. Increasing the catalyst load can sometimes have a positive impact, but yields may plateau due to the formation of undesired side products.[2]

  • Acylation of Metalated Pyridines: A more reliable approach is to first metalate the pyridine ring, typically at the 4-position, using a strong base like n-butyllithium or lithium diisopropylamide (LDA). This creates a nucleophilic pyridyl anion that can then react with benzoyl chloride or a related benzoylating agent.

    • Experimental Protocol: Acylation of 4-Lithiopyridine

      • Dissolve 4-halopyridine (e.g., 4-bromopyridine) in anhydrous diethyl ether or THF under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.

      • Slowly add a stoichiometric amount of n-butyllithium. Stir for 1-2 hours at -78 °C to ensure complete metal-halogen exchange.

      • Add a solution of benzoyl chloride in the same anhydrous solvent dropwise to the 4-lithiopyridine solution.

      • Allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.

      • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

      • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

  • Radical Acylation: Acyl radicals can be generated and added to the pyridine ring. This method can sometimes be effective but may lack regioselectivity.[3]

FAQ 2: My Friedel-Crafts reaction on a substituted pyridine derivative is producing a complex mixture of poly-acylated products. How can I improve selectivity?

Answer:

Polysubstitution is a known limitation of Friedel-Crafts acylation, where the introduction of more than one acyl group can occur. This is particularly problematic if the pyridine ring has activating substituents.

Troubleshooting Polysubstitution:
StrategyRationale
Lower Reaction Temperature Reduces the overall reactivity of the system, often favoring the mono-acylated product.
Use a Stoichiometric Amount of Lewis Acid While counterintuitive for catalytic reactions, using a controlled amount of Lewis acid can sometimes limit the extent of acylation.
Employ a Bulky Lewis Acid Steric hindrance from a bulkier Lewis acid can disfavor the formation of the transition state required for the second acylation.
Inverse Addition Slowly adding the pyridine substrate to the mixture of the acylating agent and Lewis acid can help maintain a low concentration of the activated pyridine, potentially reducing polysubstitution.

Section 2: Oxidation of 4-Benzylpyridine

A common and effective route to 4-benzoylpyridine is the oxidation of 4-benzylpyridine.[4] However, the choice of oxidant and reaction conditions are critical to avoid side reactions.

FAQ 3: I am oxidizing 4-benzylpyridine with hot potassium permanganate (KMnO₄) and my yield is very low, with a significant amount of benzoic acid and isonicotinic acid as byproducts. What's going wrong?

Answer:

Potassium permanganate is a very strong and often aggressive oxidizing agent.[5] While it can oxidize the benzylic position, under harsh conditions (e.g., high temperature, high concentration), it can lead to over-oxidation and cleavage of the C-C bond between the carbonyl group and the phenyl ring, or the carbonyl and the pyridyl ring.

G Oxidation Pathways of 4-Benzylpyridine Substrate Substrate Target Target Substrate->Target Controlled Oxidation OverOxidation OverOxidation Target->OverOxidation Harsh Conditions (e.g., hot KMnO₄) Byproduct1 Byproduct1 OverOxidation->Byproduct1 Byproduct2 Byproduct2 OverOxidation->Byproduct2

Troubleshooting and Protocol for Selective Oxidation:

A milder and more selective oxidizing agent is recommended to avoid these side reactions.

  • Recommended Oxidant: Chromium trioxide (CrO₃) in acetic acid or a mixture of sodium dichromate (Na₂Cr₂O₇) in sulfuric acid are often more controlled for this transformation.

  • Experimental Protocol: Oxidation using Na₂Cr₂O₇/H₂SO₄

    • Dissolve 4-benzylpyridine in glacial acetic acid.

    • Prepare a solution of sodium dichromate in a mixture of water and concentrated sulfuric acid.

    • Cool the 4-benzylpyridine solution in an ice bath and slowly add the oxidant solution, maintaining the temperature below 20 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

    • Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the crude product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-benzoylpyridine.

Section 3: Grignard and Organolithium Routes

The reaction of a pyridyl Grignard reagent or an organolithium species with a benzoyl derivative (like benzoyl chloride or an ester) is a powerful C-C bond-forming strategy. However, these reactions are fraught with potential side reactions if not performed under strict conditions.

FAQ 4: My Grignard reaction between 4-pyridylmagnesium bromide and methyl benzoate is giving me a significant amount of a tertiary alcohol byproduct. How can I stop the reaction at the ketone stage?

Answer:

This is a very common issue. Grignard reagents are highly reactive nucleophiles and will add to both esters and the ketone product.[6] The initially formed ketone is often more reactive than the starting ester, leading to a second addition of the Grignard reagent to form a tertiary alcohol.

G Double Addition in Grignard Reaction Grignard Grignard Ketone Ketone Grignard->Ketone TertiaryAlcohol TertiaryAlcohol Grignard->TertiaryAlcohol Ketone->TertiaryAlcohol Ester Ester Ester->Ketone

Troubleshooting and Alternative Protocols:
  • Use of a Weinreb Amide: The most effective solution is to use a Weinreb amide (N-methoxy-N-methylbenzamide) instead of an ester. The intermediate formed upon addition of the Grignard reagent to a Weinreb amide is a stable chelated species that does not collapse to the ketone until acidic workup. This prevents the second addition.

    • Experimental Protocol: Reaction with a Weinreb Amide

      • Prepare the 4-pyridylmagnesium bromide from 4-bromopyridine and magnesium turnings in anhydrous THF.

      • In a separate flask, dissolve N-methoxy-N-methylbenzamide in anhydrous THF and cool to 0 °C.

      • Slowly add the Grignard reagent to the Weinreb amide solution.

      • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature.

      • Quench the reaction with a mild acid (e.g., 1 M HCl) and extract the product.

      • Purify by column chromatography.

  • Reaction with Benzonitrile: Reacting the Grignard reagent with benzonitrile will form an imine intermediate. Hydrolysis of this imine during aqueous workup yields the desired ketone.

FAQ 5: I am trying to form 4-pyridylmagnesium bromide, but my reaction is sluggish, and I'm getting a lot of biphenyl and bipyridyl homocoupling products. What is causing this?

Answer:

Several factors can lead to poor Grignard reagent formation and an increase in homocoupling byproducts (Wurtz-type coupling).

  • Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source.[7] This is the most common cause of failure.

  • Magnesium Surface: The magnesium metal may have an oxide layer that prevents the reaction from initiating.[8]

  • Reaction Temperature: Higher temperatures can favor the formation of radical intermediates that lead to homocoupling.[7]

Troubleshooting Grignard Formation:
ParameterTroubleshooting Steps
Anhydrous Conditions All glassware must be oven- or flame-dried. Use anhydrous solvents (e.g., diethyl ether, THF). Perform the reaction under an inert atmosphere (N₂ or Ar).
Magnesium Activation Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or use ultrasound to activate the magnesium surface. Using commercially available activated magnesium (Rieke magnesium) is also an option.[8]
Initiation A small amount of pre-formed Grignard reagent can be added to initiate the reaction. Gentle heating may be required, but avoid excessive temperatures.
Minimizing Homocoupling Maintain a moderate reaction temperature. Ensure a high surface area of magnesium. Add the halide substrate slowly to the magnesium suspension.

Section 4: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, such as the Suzuki-Miyaura coupling, offer a versatile route to 4-benzoylpyridines, typically by coupling a 4-pyridylboronic acid with a benzoyl chloride derivative or vice versa.

FAQ 6: In my Suzuki coupling of 4-pyridylboronic acid with benzoyl chloride, I am observing significant amounts of biphenyl and 4,4'-bipyridine. How can I suppress these homocoupling byproducts?

Answer:

Homocoupling is a common side reaction in Suzuki couplings. It can arise from several pathways, including the reaction of two boronic acid molecules, often promoted by the presence of oxygen.[9]

Troubleshooting Homocoupling in Suzuki Reactions:
  • Degassing: It is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst and reactants, or by using freeze-pump-thaw cycles.

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can influence the rate of homocoupling versus the desired cross-coupling. Using bulky, electron-rich phosphine ligands can sometimes suppress homocoupling.

  • Base and Stoichiometry: The choice and amount of base can affect the reaction outcome. Carefully controlling the stoichiometry of the boronic acid (a slight excess, e.g., 1.1-1.2 equivalents, is common) can help drive the reaction to completion without promoting excessive homocoupling.

  • Phenylated Impurities from Ligands: Some phosphine ligands, like triphenylphosphine, can be a source of phenyl group impurities that lead to byproducts. If this is suspected, consider using a different ligand.[10]

  • Experimental Protocol: Optimized Suzuki-Miyaura Coupling

    • To a reaction vessel, add 4-pyridylboronic acid, the aryl halide (e.g., a substituted bromobenzene), and the base (e.g., K₂CO₃ or Cs₂CO₃).

    • Add the solvent (e.g., a mixture of toluene and water, or dioxane/water).

    • Degas the mixture thoroughly with argon for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) under a positive pressure of argon.

    • Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product via column chromatography.

References

  • Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]

  • Quora. (2019, September 24). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from North Dakota State University website: [Link]

  • Pipzine Chemicals. (n.d.). 4-benzoylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzoylpyridine. PubChem Compound Database. Retrieved from [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • ResearchGate. (2016, August). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • MDPI. (n.d.). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-benzoylpyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • ResearchGate. (2016, August). Synthesis and Crystal Structure of (4S)-4-Benzyl-3-(4,5-dimethoxy-2-methylbenzoyl)-2,2-dimethyl-1,3-oxazolidine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, July 17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzylpyridine. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2019, September 19). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • ResearchGate. (2017, August). Aniles of 4-benzoylpyridine – Crystal structure and spectroscopic properties. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A comprehensive review on synthesis and characterization of impurities in API’s. Retrieved from [Link]

  • Express Polymer Letters. (2008). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for 4-(4-Fluorobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-TLC-4F2M Subject: Optimization of TLC protocols for pyridine-benzophenone synthesis monitoring. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are monitoring the synthesis of 4-(4-Fluorobenzoyl)-2-methylpyridine . This molecule presents a "double-trouble" challenge for chromatography: the basic pyridine nitrogen interacts strongly with acidic silica silanols (causing streaking), while the fluorobenzoyl moiety requires specific visualization techniques to differentiate it from starting materials like 4-cyano-2-methylpyridine or 4-fluorophenyl precursors.

This guide replaces standard "textbook" advice with a field-proven troubleshooting framework designed to ensure you can see your product, separate your impurities, and trust your data.

Module 1: The Mobile Phase Architecture

Issue: "My product appears as a streak from the baseline to the solvent front." Root Cause: The pyridine nitrogen is a Lewis base. It hydrogen-bonds with the acidic protons of the silica gel (


), causing drag.
The Solution: Competitive Binding

You must modify the mobile phase to "cap" the silica sites. Do not run this on pure silica without an additive.

Recommended Solvent System:

Component Role Concentration
Hexanes Non-polar carrier 50-70%
Ethyl Acetate Polar modulator 30-50%

| Triethylamine (TEA) | Critical Additive | 1-2% v/v |

Protocol:

  • Prepare your Hex/EtOAc mixture.

  • Add TEA before pouring into the TLC chamber.

  • Pre-elution (The "Pro" Step): Place the TLC plate in the chamber and let the solvent front run up 1-2 cm before spotting your compound. This neutralizes the silica at the spotting line.

Note: If TEA is unavailable, 1%


 in MeOH/DCM (5:95) is a viable alternative for highly polar pyridine oxides, but TEA is superior for this specific ketone.

Module 2: Visualization & Detection

Issue: "I see spots under UV, but I can't tell if it's Product or Starting Material." Root Cause: Both the pyridine starting material and the product are UV-active. You need a chemical filter to distinguish the ketone functionality.

The "Triangulation" Method

Use three distinct visualization modes to confirm identity.

MethodObservationSpecificityMechanism
UV (254 nm) Dark spots on green backgroundLow (All aromatics)

transition quenching.
2,4-DNP Stain Yellow/Red Spot High (Ketone) Hydrazone formation with the benzoyl group.
Dragendorff's Orange spot on yellowHigh (Pyridine N)Complexation with tertiary amines.

Application Logic:

  • UV Check: Mark all spots with a pencil.

  • DNP Dip: Dip the plate in 2,4-Dinitrophenylhydrazine. Heat gently.

    • Result: The Product (this compound) will turn yellow/orange .

    • Result: The SM (e.g., 4-cyano-2-methylpyridine) will NOT stain significantly (or very faintly).

    • Result: The Grignard reagent (fluorobenzene after quench) will NOT stain.

Module 3: Sampling Workflow (The "Live" Reaction)

Issue: "When I spot the reaction mixture directly, the spot turns brown and stays on the baseline." Root Cause: If you are using a Grignard or Lithiation route (e.g., 4-fluorophenylmagnesium bromide), the reagent is highly reactive. Spotting it directly destroys the silica binder and alters the pH locally.

You must perform a Mini-Workup for every aliquot.

ReactionMonitoring Reaction Reaction Mixture (Active Grignard/Lithiate) Aliquot Take 50µL Aliquot Reaction->Aliquot  t = x hr Quench Mini-Quench (Sat. NH4Cl in vial) Aliquot->Quench  Immediate Extract Extraction (Add EtOAc, shake, settle) Quench->Extract  Partition Spot Spot Organic Layer (Top Phase) Extract->Spot  Clean sample TLC Run TLC (w/ 1% TEA) Spot->TLC

Figure 1: Mandatory "Mini-Workup" workflow to prevent false baseline spots and silica degradation.

Module 4: Troubleshooting & FAQs

Q1: The product and starting material (SM) are co-eluting. How do I separate them?

Diagnosis: The polarity difference between the nitrile (SM) and the ketone (Product) is sometimes masked by the strong pyridine-silica interaction. Resolution:

  • Change Selectivity: Switch from Hex/EtOAc to DCM/MeOH (95:5) . The chlorinated solvent interacts differently with the pyridine ring.

  • Multiple Elutions: Run the plate to the middle, dry it, and run it again. This effectively doubles the plate length.

Q2: I see a "ghost" spot that appears only after sitting in the chamber.

Diagnosis: Pyridines are susceptible to N-oxidation or decomposition on acidic silica if left too long. Resolution:

  • Run the TLC immediately after spotting.

  • Ensure your mobile phase contains TEA to keep the pH basic.

  • If the spot appears below the product, it is likely the N-oxide or a hydrolysis byproduct.

Q3: My Rf values are fluctuating between runs.

Diagnosis: Volatility of the amine additive. TEA evaporates from the solvent tank over time, changing the mobile phase composition. Resolution:

  • Refresh the mobile phase every 2-3 hours.

  • Use a filter paper wick in the jar to ensure saturation of the vapor phase.

References

  • Merck KGaA. Chromatography in the Pharmaceutical Industry: Monitoring of Basic Compounds. (General reference for pyridine analysis). Link

  • Reich, H. J. TLC Stains and Visualization. University of Wisconsin-Madison. (Source for DNP and Dragendorff stain specificity). Link

  • Li, J. J. Name Reactions in Heterocyclic Chemistry. (Context for pyridine acylation mechanisms). Link

  • Silicycle. TLC Troubleshooting Guide: Tailing and Streaking. (Source for TEA additive protocols). Link

Technical Support Center: HPLC Analysis of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing and Asymmetry in Pyridine Analysis Ticket ID: PYR-TLC-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Pyridine Problem"

Welcome to the technical support hub. You are likely here because your pyridine analyte is eluting with a significant tail (


), ruining resolution and quantitation accuracy.

Pyridine is a notorious "stress test" for Reversed-Phase Liquid Chromatography (RPLC). As a basic nitrogen-containing heterocycle with a


 of approximately 5.2, it exists in an equilibrium that often clashes with traditional silica stationary phases. This guide breaks down the causality of this failure and provides self-validating protocols to resolve it.

Part 1: The Mechanism (Why is this happening?)

FAQ 1: Why does pyridine tail so badly on my C18 column?

The Short Answer: Unwanted Secondary Interactions (Silanol Activity).

The Deep Dive: In a perfect RPLC scenario, separation is driven solely by hydrophobic partitioning between the mobile phase and the C18 ligand. However, silica supports are never perfectly covered. Residual silanol groups (Si-OH) remain on the surface.[1][2]

  • Ion Exchange: At neutral pH (pH 6–7), up to 50% of residual silanols may be ionized (

    
    ).
    
  • The Attraction: Pyridine (

    
    ) is partially protonated (
    
    
    
    ) at this pH. The positively charged pyridine is electrostatically attracted to the negatively charged silanol.
  • The Result: This secondary "ion-exchange" mechanism is kinetically slow compared to hydrophobic partitioning, causing the analyte to "drag" or tail as it elutes.

Visualization of the Mechanism:

SilanolInteraction Silica Silica Surface Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Surface Defect Pyridine Protonated Pyridine (Py-H⁺) Silanol->Pyridine Strong Ionic Attraction Tailing Peak Tailing (Slow Kinetics) Pyridine->Tailing Result SharpPeak Sharp Peak (Symmetric) Pyridine->SharpPeak Elutes via Hydrophobic Partitioning Only TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silanol Blocks/Shields Site TEA->Pyridine Displaces

Figure 1: Mechanism of amine-silanol interaction. The "Sacrificial Base" (TEA) competes for the active site, allowing Pyridine to elute symmetrically.

Part 2: Mobile Phase Optimization (The Chemistry Fix)

FAQ 2: How do I use Triethylamine (TEA) to fix this?

The Strategy: Competitive Inhibition. TEA is a stronger base than pyridine. It floods the column, binding to the active silanol sites and effectively "capping" them dynamically. This forces pyridine to interact only with the C18 ligands.

Protocol: Preparation of TEA-Modified Buffer Note: This protocol assumes a target pH of 3.0 or 7.0.

  • Measure Water: Start with 900 mL of HPLC-grade water.

  • Add Modifier: Add 1.0 mL to 5.0 mL of Triethylamine (TEA) (approx. 5–25 mM).

    • Standard starting point: 0.1% v/v (approx 7 mM).

  • Adjust pH (CRITICAL): TEA is highly basic (pH > 10). You MUST adjust the pH after adding TEA.

    • Use Phosphoric Acid (for pH ~3) or Acetic Acid (for pH ~6-7).

    • Warning: Never add TEA to an already buffered acidic solution without checking solubility; it can generate heat or precipitate salts.

  • Filter: Filter through a 0.2 µm membrane to remove any precipitates formed during neutralization.

Validation Check:

  • Run a blank injection.

  • Monitor backpressure (TEA increases viscosity slightly).

  • Reference: See Welch Materials and Phenomenex guides on silanol suppression [1, 2].

FAQ 3: Should I run at Low pH or High pH?

This is the most effective lever you can pull. You must choose a pH that neutralizes either the silanol or the pyridine.

Comparative Strategy Table:

StrategypH RangeMechanismProsCons
Low pH pH 2.0 – 3.0 Silanol Suppression. At pH < 3, silanols are protonated (Si-OH) and neutral.[3] They cannot participate in cation exchange.Works on standard silica columns.[4] Excellent stability.Pyridine is fully ionized (

), reducing retention (elutes near void volume).
High pH pH 9.0 – 10.5 Analyte Suppression. At pH >

, pyridine is neutral (

). No charge = no ion exchange.
Best Peak Shape. Increases retention (hydrophobic).DANGER: Dissolves standard silica. Requires Hybrid (e.g., BEH, XTerra) or Polymer columns.

Recommendation:

  • If you have a standard C18 column : Use Low pH (2.5) + TEA modifier.

  • If you have a Hybrid/Polymer column : Use High pH (10.0) with Ammonium Hydroxide/Bicarbonate. This usually yields the best resolution for basic drugs [3, 4].

Part 3: Column Selection (The Hardware Fix)

FAQ 4: My column is old. What should I buy for pyridine analysis?

Do not use standard "Type A" silica (acidic, high metal content). You need columns designed to mitigate silanol activity.[2][5][6]

Selection Matrix:

  • Hybrid Particles (Best Choice):

    • Technology: Ethylene-Bridged Hybrid (BEH) or similar.

    • Why: Chemically resistant to high pH (up to pH 12). Allows you to run pyridine as a neutral molecule.

    • Examples: Waters XBridge/BEH, Agilent Poroshell HPH.

  • Polar-Embedded / Polar-Endcapped:

    • Technology: A polar group (amide, carbamate) is embedded in the alkyl chain.

    • Why: The embedded polar group creates a "water shield" near the silica surface, preventing pyridine from reaching the silanols.

    • Examples: Phenomenex Synergi Fusion, Agilent Bonus-RP, Supelco Ascentis RP-Amide.

  • Base-Deactivated Silica (BDS):

    • Technology: "Type B" high-purity silica with extensive end-capping.

    • Why: Lower metal content reduces acidity of silanols.

    • Note: Still requires pH control (Low pH recommended).

Part 4: Troubleshooting Workflow

Use this logic flow to systematically diagnose the issue.

Troubleshooting Start Issue: Pyridine Peak Tailing CheckCol Check Column Type Start->CheckCol StandardSilica Standard Silica (C18) CheckCol->StandardSilica HybridCol Hybrid/Polymer CheckCol->HybridCol CheckPH Check Mobile Phase pH StandardSilica->CheckPH ActionHighPH Action: Raise pH to > 9.5 (Suppress Pyridine Ionization) HybridCol->ActionHighPH ActionLowPH Action: Lower pH to < 3.0 Add 10mM TEA CheckPH->ActionLowPH If pH is 4-8 OverloadCheck Check Mass Load (Dilute Sample 1:10) CheckPH->OverloadCheck If pH is < 3 Result Retest Peak Shape ActionLowPH->Result ActionHighPH->Result OverloadCheck->Result

Figure 2: Decision tree for troubleshooting peak asymmetry.

References

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Phenomenex. (2025).[3][5][7][8] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent Technologies. (2010). Tips and Tricks of HPLC Separations and Troubleshooting. Retrieved from [Link]

  • Chromatography Online (LCGC). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedure for 4-(4-Fluorobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

Subject: Isolation and Purification of 4-(4-Fluorobenzoyl)-2-methylpyridine (CAS: N/A for specific derivative, analog to 14548-46-0).[1][2] Primary Synthesis Route: Friedel-Crafts Acylation of Fluorobenzene with 2-Methylisonicotinoyl chloride (prepared from 2-methylpyridine-4-carboxylic acid) using Aluminum Chloride (


) .[1][2]

The Core Challenge: The presence of the basic pyridine nitrogen creates a unique solubility switch compared to standard Friedel-Crafts work-ups. The product acts as a base (


).[1]
  • Acidic Quench: Product is protonated (pyridinium salt) and water-soluble.[1]

  • Neutral/Basic Conditions: Product is deprotonated (neutral) and organic-soluble.[1]

  • Aluminum Interference: Neutralizing the quench often precipitates gelatinous Aluminum Hydroxide (

    
    ), trapping the product and causing intractable emulsions.
    

Standard Operating Procedure (The "Golden Path")

This protocol uses the "Acid-Base Swing" technique coupled with Tartrate Chelation to prevent emulsion formation.[1]

Phase 1: Quenching & De-Complexation[1][2]
  • Step 1: Cool the reaction mixture (containing excess Fluorobenzene,

    
    , and complex) to 0–5°C.
    
  • Step 2: Slowly pour the reaction mixture into a stirred slurry of Ice and Concentrated HCl (Ratio: 500g Ice : 50mL conc. HCl per 0.1 mol scale).

    • Why? The acid ensures the Aluminum stays soluble as

      
       and the pyridine nitrogen is fully protonated (
      
      
      
      ), keeping the product in the aqueous phase.
  • Step 3: Agitate vigorously for 30 minutes to ensure complete hydrolysis of the Aluminum-Nitrogen complex.

Phase 2: Impurity Removal (The Acid Wash)
  • Step 4: Transfer to a separatory funnel.

  • Step 5: Separate the phases.

    • Lower Layer (if DCM used) / Upper Layer (if Fluorobenzene excess): Organic Phase.[1] Contains unreacted Fluorobenzene and neutral non-basic impurities.[1] DISCARD (or recycle solvent).

    • Aqueous Layer: Contains Product (

      
      ) and Aluminum salts (
      
      
      
      ).[1] KEEP .
Phase 3: The "Emulsion-Free" Basification
  • Step 6 (Critical): To the acidic aqueous layer, add Sodium Potassium Tartrate (Rochelle Salt) . Use 1.2 equivalents relative to the amount of

    
     used.
    
    • Mechanism:[3][4][5][6][7] Tartrate chelates

      
      , preventing the formation of the gelatinous 
      
      
      
      precipitate upon neutralization [1].
  • Step 7: Cool the solution to <10°C. Slowly add 50% NaOH or 28%

    
      dropwise until the pH reaches 8–9 .
    
    • Observation: The solution should remain clear or slightly turbid but fluid. No thick gel should form. The product will begin to oil out or precipitate.

Phase 4: Extraction & Isolation
  • Step 8: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     volumes).
    
    • Note: The product is now neutral and will partition into the DCM.

  • Step 9: Wash combined organics with Brine (

    
    ), dry over anhydrous 
    
    
    
    , and filter.
  • Step 10: Concentrate under reduced pressure. The residue will likely solidify upon standing or triturating with cold Hexanes/Diethyl Ether.

Troubleshooting & FAQ

Q1: I followed the procedure, but I have a massive white emulsion during basification. What do I do?

Diagnosis: You likely skipped the Tartrate addition or didn't add enough.


 gel has formed.
[1] Immediate Fix:  Add solid Rochelle Salt (Sodium Potassium Tartrate) directly to the emulsion and stir vigorously for 1-2 hours. The gel should break as the aluminum is chelated.
Alternative Fix:  If tartrate is unavailable, add 50% NaOH  until the pH > 12. This converts the precipitate into soluble sodium aluminate (

).[1] Warning: Ensure your product is stable at high pH (Benzoylpyridines are generally stable, but check for hydrolysis if ester side-groups are present) [2].[1]

Q2: My yield is very low. Where is my product?

Diagnosis A (Acidic Loss): Did you check the pH before extraction? If pH < 5, the pyridine ring is still protonated (


) and remains in the water.
Diagnosis B (Organic Loss):  Did you discard the first organic layer without checking? If the reaction didn't complete or the quench wasn't acidic enough, the product might have stayed as a neutral complex in the organic phase. Always TLC both layers before disposal.[1]

Q3: The product is a dark brown oil instead of a solid. How do I purify it?

Solution: Pyridine derivatives often trap trace acids or metal salts.

  • Dissolve the oil in minimal hot Ethyl Acetate.

  • Add activated carbon, boil for 5 mins, and filter hot.

  • Add Hexane dropwise until cloudy and cool to 4°C.

  • If it refuses to crystallize, convert it to the Hydrochloride Salt : Dissolve in ether and bubble dry HCl gas. The salt is often easier to crystallize and handle.

Q4: Can I use Acetyl Chloride instead of the Pyridine Acid Chloride?

No. You are synthesizing the reverse connection. To get this compound, you need the pyridine ring to be the acylating agent (Acid Chloride) and Fluorobenzene to be the nucleophile.[1] Pyridine rings are electron-deficient and deactivated; they will not undergo Friedel-Crafts acylation as the nucleophile under standard conditions [3].[1][2]

Technical Data & Specifications

Table 1: Physical Properties & Solubility Profile
ParameterValue / CharacteristicImplication for Work-up
Target Molecule This compoundProduct
Approx. pKa ~3.2 – 3.5 (Pyridine N)Protonated at pH < 3; Neutral at pH > 5.[1][2]
LogP (Est.) 2.5 – 3.0Good solubility in DCM, EtOAc, Toluene.[1][2]
Solubility (pH 1) High (Water)Stays in aqueous phase during acid wash.[1][2]
Solubility (pH 8) High (Organic)Extracts into DCM during final step.[1][2]
Appearance Off-white to yellow solidMay oil out initially; crystallize from Hexane/EtOAc.[1][2]
Table 2: Reagent Stoichiometry for Quench (Per 10 mmol Scale)
ReagentAmountRole
Ice 50 gHeat sink for exothermic hydrolysis.[1][2]
HCl (conc.) 5 mLMaintain pH < 1 to keep Al and Product dissolved.
Rochelle Salt ~4.0 g (1.2 eq to Al)Chelate Aluminum to prevent emulsion.[1][2]
Extraction Solvent DCM (3 x 20 mL)High solubility for benzoylpyridines.[1][2]

Process Visualization (Flowchart)

WorkUpProcedure Start Reaction Mixture (AlCl3, Product-Complex, Fluorobenzene) Quench Quench into Ice/HCl (pH < 1) Start->Quench Slow Addition Exothermic! PhaseSep1 Phase Separation 1 (Acidic Conditions) Quench->PhaseSep1 OrgLayer1 Organic Layer (Fluorobenzene, Impurities) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Product-H+, Al3+) PhaseSep1->AqLayer1 Discard1 DISCARD / RECYCLE OrgLayer1->Discard1 Basify Add Rochelle Salt Adjust pH to 8-9 (NaOH) AqLayer1->Basify Chelation prevents Al(OH)3 gel Extract Extract with DCM Basify->Extract PhaseSep2 Phase Separation 2 (Basic Conditions) Extract->PhaseSep2 AqLayer2 Aqueous Layer (Al-Tartrate, Salts) PhaseSep2->AqLayer2 OrgLayer2 Organic Layer (Product - Neutral) PhaseSep2->OrgLayer2 Discard2 DISCARD AqLayer2->Discard2 DryConc Wash (Brine) -> Dry (Na2SO4) Concentrate OrgLayer2->DryConc FinalProd Crude Solid (Recrystallize from Hexane/EtOAc) DryConc->FinalProd

Caption: Logical flow for the isolation of this compound, highlighting the critical acid-wash and chelation steps.

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 995. (Standard reference for Rochelle salt work-up of Aluminum hydrides/salts).
  • Organic Syntheses. 4-Benzoylpyridine. Org. Synth. 1929 , 9, 12; Coll. Vol. 1 , p.109. Link (Describes the Aluminate/NaOH dissolution method for pyridine ketones).

  • Olah, G. A. Friedel-Crafts and Related Reactions; Interscience: New York, 1963.[1] (Authoritative text on mechanism and limitations of Friedel-Crafts regarding deactivated rings).

  • ChemicalBook. 4-Benzoylpyridine Properties & pKa Data. Link (Source for physical property estimation).[1]

Sources

Validation & Comparative

Chromatographic Showdown: HPLC vs. GC for 2-Methylpyridine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing HPLC and GC for 2-Methylpyridine Analysis Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, Process Chemists[1]

Executive Summary: The Verdict

For the analysis of 2-methylpyridine (2-picoline) , Gas Chromatography (GC) is the primary "Gold Standard" technique for purity assays and organic reaction monitoring due to superior resolution of structural isomers and cost-efficiency. High-Performance Liquid Chromatography (HPLC) is the critical alternative for environmental monitoring (aqueous matrices) and biological samples where extraction is impractical.

FeatureGas Chromatography (GC) HPLC (Reverse Phase)
Primary Use Case Raw material purity, reaction monitoring, solvent analysis.[2]Environmental water testing, biological fluids, salts.
Isomer Resolution Excellent : Easily separates 2-, 3-, and 4-picoline.Moderate : Requires pH optimization/ion-pairing to separate 3- and 4-isomers.
Sensitivity (LOD) High (ng range with FID; pg with MS).Moderate (µg/mL range with UV; ng with MS).
Sample Prep Simple dilution (organic); Extraction required (aqueous).Direct injection (aqueous); Dilution (organic).
Cost per Run Low (Gas + minimal solvent).[3]Medium/High (HPLC Grade Solvents + Waste disposal).

Analyte Profile: The Science Behind the Choice

Understanding the physicochemical properties of 2-methylpyridine is the foundation of method selection.

  • Volatility: Boiling point of ~129°C makes it ideal for GC.

  • Basicity (pKa ~5.96): It is a weak base.

    • In GC: Basic nitrogen interacts with active silanol sites in the column/liner, causing peak tailing . Requires base-deactivated consumables.

    • In HPLC: At neutral pH, it exists as a mixture of ionized and neutral forms. At pH < 4, it is protonated (cationic), reducing retention on C18 unless ion-pairing is used. At pH > 8, it is neutral and retains well.

Gas Chromatography (GC): The Resolution Master

Mechanism & Suitability

GC separates 2-methylpyridine based on volatility and polarity. Because 2-picoline, 3-picoline, and 4-picoline have identical molecular weights (93.13 g/mol ), Mass Spectrometry (MS) alone cannot distinguish them easily without chromatographic separation. GC on a wax (polyethylene glycol) or specific amine-deactivated column provides the theoretical plates necessary to resolve these isomers.

Experimental Protocol (GC-FID)[4][5]
  • Objective: Purity assay or quantification in organic solvent.

  • System: GC with Flame Ionization Detector (FID).

Step-by-Step Methodology:

  • Column Selection: Use a Base-Deactivated Wax Column (e.g., CAM, CP-Wax 51 for Amines, or DB-WAXetr).

    • Why? Standard non-polar columns (DB-1/DB-5) often result in tailing peaks for pyridines due to Lewis acid-base interactions with the stationary phase.

  • Inlet Parameters:

    • Temperature: 250°C.

    • Liner: Deactivated Split Liner with glass wool (critical to prevent adsorption).

    • Split Ratio: 50:1 (for neat samples) or 10:1 (trace analysis).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 60°C (Hold 1 min) – Focuses the analyte.

    • Ramp: 10°C/min to 160°C.

    • Ramp 2: 20°C/min to 220°C (Hold 2 min) – Elutes heavier impurities.

  • Detector (FID): Temperature 250°C; H2/Air flow optimized for sensitivity.

Performance Data (Typical)
  • Linearity (R²): > 0.999 (Range: 10 – 1000 µg/mL).

  • Resolution (Rs): > 1.5 between 2-picoline and 3-picoline.

  • Precision (RSD): < 1.0% (n=6).

HPLC Analysis: The Aqueous Specialist

Mechanism & Suitability

HPLC is preferred when the sample is already in water (e.g., wastewater effluent) or contains non-volatile salts that would ruin a GC inlet. The separation relies on hydrophobic interaction (Reverse Phase).

Critical Factor: pH Control. Since pKa ≈ 6.0:

  • Acidic Mobile Phase (pH 3): Analyte is protonated (

    
    ). Repels from C18 stationary phase 
    
    
    
    Fast elution, poor retention.
  • Basic Mobile Phase (pH 8-9): Analyte is neutral (

    
    ). Good interaction with C18 
    
    
    
    Good retention. Note: Requires a high-pH stable column (e.g., Hybrid silica).
Experimental Protocol (HPLC-UV)
  • Objective: Quantification in wastewater or reaction quench.

  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Step-by-Step Methodology:

  • Column Selection: C18 End-capped (High pH stable recommended, e.g., Zorbax Extend-C18 or XBridge C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate buffer (adjusted to pH 8.5 with Ammonia).

    • Solvent B: Acetonitrile.[4][5][6]

    • Why pH 8.5? Ensures the pyridine ring is deprotonated (neutral) for consistent retention and peak shape.

  • Elution Mode: Isocratic 70% A / 30% B (Adjust based on column strength).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 262 nm (Lambda max for 2-methylpyridine).

  • Temperature: 30°C.

Performance Data (Typical)
  • LOD: ~0.1 - 0.5 mg/L (ppm).

  • Isomer Separation: 2-picoline separates well from 3/4-picoline due to the steric hindrance of the methyl group near the nitrogen (ortho effect), but 3- and 4-picoline often co-elute on standard C18.

Decision Logic & Workflow Visualization

Decision Matrix: Which Method to Choose?

DecisionMatrix Start Start: 2-Methylpyridine Analysis MatrixCheck What is the Sample Matrix? Start->MatrixCheck Organic Organic Solvent / Neat Liquid MatrixCheck->Organic Solvent Aqueous Aqueous / Biological / Salts MatrixCheck->Aqueous Water/Bio VolatileImpurities Are there non-volatile salts? Organic->VolatileImpurities GC_Method SELECT GC-FID (High Res, Low Cost) VolatileImpurities->GC_Method No HPLC_UV SELECT HPLC-UV (Direct Injection) VolatileImpurities->HPLC_UV Yes (Salts present) TraceLevel Is detection < 100 ppb required? Aqueous->TraceLevel TraceLevel->HPLC_UV No (ppm level) HPLC_MS SELECT LC-MS/MS (High Sensitivity) TraceLevel->HPLC_MS Yes (ppb level) Extraction Liquid-Liquid Extraction TraceLevel->Extraction If GC preferred Extraction->GC_Method

Figure 1: Decision tree for selecting the optimal analytical technique based on sample matrix and sensitivity requirements.

Analytical Workflow: From Sample to Data[4][9]

Workflow cluster_GC GC Workflow cluster_LC HPLC Workflow Sample Raw Sample PrepGC Dilute in MeOH/DCM Sample->PrepGC Organic PrepLC Adjust pH / Dilute Mobile Phase Sample->PrepLC Aqueous FilterGC Filter (0.2 µm PTFE) PrepGC->FilterGC InjectGC Inject (Split Mode) FilterGC->InjectGC DataGC Data: Peak Area InjectGC->DataGC FilterLC Filter (0.45 µm Nylon) PrepLC->FilterLC InjectLC Inject (10-20 µL) FilterLC->InjectLC DataLC Data: Absorbance (AU) InjectLC->DataLC

Figure 2: Parallel workflows showing sample preparation differences between GC and HPLC methods.

References

  • Restek Corporation. (n.d.). Analysis of Pyridines on Rtx-Volatile Amine. Retrieved from [Link]

  • Agilent Technologies. (2011).[7] Separation of pyridine and other amines using CP-Wax 51. Application Note. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7975, 2-Methylpyridine. Retrieved from [Link]

Sources

Comparative Biological Activity Guide: 4-(4-Fluorobenzoyl)-2-methylpyridine vs. Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacophore Positioning

In the landscape of heterocyclic drug design, 4-(4-Fluorobenzoyl)-2-methylpyridine (CAS 1187169-37-4) represents a specialized "privileged scaffold." Unlike its aliphatic analog (used in Ezetimibe synthesis) or its non-methylated congener (investigated for cardiac contractility), this specific derivative is primarily utilized as a kinase-directed building block .

Its biological value lies in its dual functionality:

  • The 4-Fluorobenzoyl Moiety: Provides a lipophilic, metabolically stable "head" group that often occupies the hydrophobic pocket (Region II) of kinase ATP-binding sites (e.g., p38 MAPK).

  • The 2-Methylpyridine Core: Differentiates it from standard pyridines by introducing steric bulk that can enhance selectivity for specific enzyme isoforms or block metabolic oxidation at the susceptible 2-position.

This guide objectively compares its utility against major pyridine alternatives, supported by structural activity relationship (SAR) logic and downstream therapeutic applications.

Part 2: Comparative Biological Activity Profile

The following table contrasts the target profile and biological utility of this compound against its closest structural analogs.

Table 1: Structural & Functional Comparison of Fluorobenzoyl-Pyridine Derivatives
Compound ScaffoldCAS NumberPrimary Biological Target / ApplicationMechanism of Action (Downstream)Key SAR Feature
This compound 1187169-37-4 Kinase Inhibitors (e.g., p38 MAPK, Raf) ATP-Competitive Inhibition: Serves as the hinge-binding or hydrophobic pocket moiety in Type I/II kinase inhibitors.2-Methyl Group: Provides steric hindrance to improve selectivity and prevent metabolic

-oxidation.
4-(4-Fluorobenzoyl)pyridine 41538-36-7Cardiac Contractility / Heart FailurePositive Inotropy: Increases cardiac muscle contraction force (historic investigation).Unsubstituted Pyridine: Allows free rotation; less selective than the methyl variant.
4-(4-Fluorobenzoyl)butyric acid 149437-76-3Cholesterol Absorption (Ezetimibe Intermediate)NPC1L1 Transporter Inhibition: Precursor to the fluorophenyl group in Ezetimibe.Aliphatic Chain: Flexible linker suitable for metabolic enzyme targets, not kinases.
2-(4-Fluorobenzoyl)pyridine 169955-75-3Antimicrobial / Cytotoxic AgentsMetal Chelation: Forms tridentate complexes (N,N,O) with transition metals (Cu, Fe) to generate ROS.2-Position Carbonyl: Facilitates chelation; high cytotoxicity but low specificity.
Deep Dive: The "Methyl Effect" in Kinase Inhibition

The addition of the methyl group at the 2-position of the pyridine ring is not trivial. In the context of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors:

  • Selectivity: The methyl group can clash with the "gatekeeper" residues in off-target kinases, thereby narrowing the inhibitor's specificity profile to the desired target.

  • Solubility: It disrupts crystal packing energy compared to the planar non-methylated pyridine, potentially improving the solubility of the final drug candidate.

Part 3: Mechanism of Action (Downstream Pathways)

The this compound scaffold is frequently integrated into inhibitors targeting the p38 MAPK pathway , a central regulator of inflammation and cytokine production (TNF-α, IL-1β).

Pathway Visualization

The diagram below illustrates where drugs derived from this scaffold intervene in the inflammatory signaling cascade.

p38_MAPK_Pathway Stimulus Pro-inflammatory Stimuli (LPS, UV, Cytokines) MKK MAPKKs (MKK3, MKK6) Stimulus->MKK Activation p38 p38 MAPK (Target of Scaffold) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Phosphorylation Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Gene Expression Inhibitor Scaffold-Derived Inhibitor (e.g., Pyridinyl-Imidazole) Inhibitor->p38 Blocks ATP Binding

Figure 1: Intervention point of fluorobenzoyl-pyridine derived inhibitors within the p38 MAPK signaling cascade.

Part 4: Experimental Protocol – Synthesis of Bioactive Core

Objective: To validate the reactivity of this compound as a precursor for a biologically active imidazole-pyridine core (common in kinase inhibitors).

Principle: The ketone moiety of the scaffold undergoes condensation with an aldehyde and ammonium acetate (Robinson-like annulation or similar condensation) to form the tri-substituted imidazole pharmacophore.

Materials:
  • Reagent A: this compound (1.0 eq)

  • Reagent B: Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)

  • Reagent C: Ammonium Acetate (excess, 5-10 eq)

  • Solvent: Glacial Acetic Acid

  • Catalyst: None required (Acidic solvent acts as catalyst)

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Reagent A (1 mmol) and Reagent B (1 mmol) in 10 mL of glacial acetic acid.

  • Activation: Add Ammonium Acetate (5 mmol) to the stirring solution.

  • Reflux: Heat the mixture to 110°C (reflux) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1). The starting ketone spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot (imidazole product).
  • Quenching: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold water.

  • Neutralization: Slowly adjust pH to ~8.0 using concentrated Ammonium Hydroxide (

    
    ). A precipitate should form.[1]
    
  • Isolation: Filter the solid, wash with cold water (

    
     mL), and dry under vacuum.
    
  • Validation: Confirm structure via 1H-NMR . Look for the disappearance of the ketone carbonyl signal (~195 ppm in 13C) and the appearance of the imidazole singlet (~7.5-8.0 ppm in 1H).

Causality Explanation:

  • Why Glacial Acetic Acid? It serves as both solvent and proton source to activate the carbonyl oxygen, facilitating nucleophilic attack by ammonia.

  • Why Excess Ammonium Acetate? It provides the nitrogen source for the imidazole ring formation and drives the equilibrium forward.

Part 5: References

  • Vertex Pharmaceuticals Inc. (2003). Process for the preparation of 4-(4-fluorobenzoyl)butyric acid.[2] WO2003104180A1.[2] (Demonstrates the parallel use of fluorobenzoyl scaffolds in Ezetimibe synthesis). Link

  • Laufer, S. A., et al. (2014). The path of p38α MAP kinase inhibition.[3] University of Tübingen. (Details the SAR of fluorophenyl-pyridine motifs in Skepinone and related kinase inhibitors). Link

  • Blueprint Medicines. (2020). FDA-Approved Fluorinated Heterocyclic Drugs. (Discusses the role of fluoropyrazolo-pyridine scaffolds in RET inhibitors like Pralsetinib). Link

  • Sigma-Aldrich. (2023). Product Specification: 2-(4-Fluorobenzoyl)pyridine.[4] (Provides safety and physical property data for the non-methylated analog). Link

  • Thermo Scientific Chemicals. (2023). 4-(4-Fluorobenzoyl)pyridine Applications.[4] (Cites use in cardiac contractility research). Link

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzoylpyridines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzoylpyridines, offering a critical perspective for researchers, scientists, and drug development professionals. We will delve into the strategic rationale for fluorine incorporation, its impact on physicochemical and biological properties, and provide validated experimental protocols to support your own investigations.

The Strategic Imperative of Fluorination in Drug Design

The benzoylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds targeting diverse biological pathways. The decision to introduce fluorine into such a scaffold is a strategic one, aimed at modulating molecular properties to enhance drug-like characteristics. The unique nature of the carbon-fluorine (C-F) bond—with its high strength, polarity, and the small atomic size of fluorine—can profoundly influence a molecule's behavior.[1][2]

Key motivations for fluorination include:

  • Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the compound's half-life.

  • Receptor Affinity & Selectivity: Fluorine's high electronegativity can alter the electronic profile of the molecule, potentially leading to new, favorable interactions with the target protein and enhancing binding affinity or selectivity.[1][3]

  • Membrane Permeability: The introduction of fluorine can modulate lipophilicity, which is a critical factor in a drug's ability to cross biological membranes.[1]

  • pKa Modulation: Fluorine's electron-withdrawing nature can lower the pKa of nearby functional groups, which can be crucial for optimizing a compound's ionization state at physiological pH, thereby improving bioavailability.[1]

The decision-making process for incorporating fluorine is a multi-faceted consideration of these potential benefits against the synthetic challenges it may introduce.

G cluster_0 Decision: Incorporate Fluorine? cluster_1 Potential Outcomes Start Benzoylpyridine Scaffold Decision Strategic Fluorination Start->Decision Metabolic Increased Metabolic Stability Decision->Metabolic Block Oxidation Affinity Enhanced Receptor Affinity/Selectivity Decision->Affinity New Binding Interactions Permeability Modulated Membrane Permeability Decision->Permeability Change Lipophilicity pKa Altered pKa for Improved Bioavailability Decision->pKa Inductive Effects

Caption: Strategic considerations for fluorinating a benzoylpyridine scaffold.

Comparative Physicochemical Properties

The introduction of fluorine can lead to predictable, yet context-dependent, changes in a molecule's physicochemical profile. The position and number of fluorine atoms are critical variables.[4]

PropertyNon-Fluorinated Benzoylpyridine (Parent)Fluorinated Benzoylpyridine (Analog)Rationale for Change
Lipophilicity (LogP) LowerGenerally HigherThe C-F bond reduces the polarizability of the aromatic ring, making fluoro-arenes more lipophilic.[1]
Aqueous Solubility HigherGenerally LowerInversely correlated with the increase in lipophilicity.
pKa (Pyridine Nitrogen) Higher (More Basic)Lower (Less Basic)The strong electron-withdrawing effect of fluorine decreases the electron density on the pyridine ring, making the nitrogen lone pair less available for protonation.[1]
Metabolic Stability Susceptible to oxidation at unsubstituted positionsMore resistant to oxidation at the site of fluorinationThe high strength of the C-F bond prevents enzymatic hydroxylation.[1]

Impact on Biological Activity: A Comparative Analysis

The ultimate goal of fluorination is often to improve biological activity. This can manifest as increased potency, enhanced selectivity, or improved pharmacokinetic properties.

Biological ParameterNon-Fluorinated Benzoylpyridine (Parent)Fluorinated Benzoylpyridine (Analog)Mechanistic Insight
Target Binding Affinity (IC₅₀/Kᵢ) BaselineOften Lower (Higher Potency)Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) or displace water molecules in the binding pocket, increasing affinity.
Metabolic Clearance (in vitro) HigherLowerBlockade of metabolic hotspots by fluorine leads to slower clearance by enzymes like Cytochrome P450s.
P-glycoprotein (P-gp) Efflux Substrate DependentCan be alteredChanges in lipophilicity and electronic distribution can alter recognition by efflux transporters like P-gp. Some fluorinated compounds have been shown to evade P-gp efflux.[5]

Experimental Protocols for Comparative Assessment

To generate the data summarized above, a series of standardized, self-validating in vitro assays are essential. The following protocols provide a robust framework for comparing fluorinated and non-fluorinated analogs.

Experimental Workflow Overview

G cluster_workflow Comparative Assessment Workflow Synthesis Synthesize Analogs (Fluorinated & Non-Fluorinated) PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Synthesis->PhysChem InVitroADME In Vitro ADME Assays (Metabolic Stability, P-gp) Synthesis->InVitroADME BioActivity Biological Activity Assays (Target Binding, Potency) Synthesis->BioActivity DataAnalysis Data Analysis & SAR PhysChem->DataAnalysis InVitroADME->DataAnalysis BioActivity->DataAnalysis

Caption: A typical workflow for the comparative evaluation of drug candidates.

Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC

This protocol describes a widely accepted method for determining the octanol-water partition coefficient (LogP), a key measure of lipophilicity, using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]

Rationale: The retention time of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By correlating the retention times of test compounds with those of standards with known LogP values, an experimental LogP (ElogP) can be accurately determined.[7]

Materials:

  • Agilent 1200 Infinity Series HPLC system or equivalent[6]

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Test compounds and a set of 5-7 LogP standards (e.g., uracil, phenol, acetophenone, benzene, toluene)

  • Methanol for sample dissolution

Procedure:

  • Preparation of Solutions:

    • Dissolve test compounds and LogP standards in methanol to a final concentration of 1 mg/mL.

    • Prepare the mobile phases and degas them thoroughly.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Gradient: Start with a linear gradient from 5% B to 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to 5% B and equilibrate for 5 minutes before the next injection.

  • Data Acquisition:

    • Inject each standard and test compound in triplicate to ensure reproducibility.

    • Record the retention time (t_R) for each peak.

  • Calculation:

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time (retention time of a non-retained compound like uracil).

    • Plot log(k') of the standards against their known LogP values.

    • Perform a linear regression to obtain a calibration curve. The equation will be in the form: log(k') = a * LogP + b.

    • Using the log(k') value for your test compounds, calculate their LogP values using the regression equation.

Protocol 2: In Vitro Metabolic Stability (Cytochrome P450 Inhibition Assay)

This assay determines the potential of a compound to inhibit major Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most clinical drugs.[9] Inhibition of these enzymes can lead to drug-drug interactions.[10][11]

Rationale: This protocol measures the concentration of a test compound required to reduce the activity of a specific CYP isoform by 50% (the IC₅₀ value).[10] This is achieved by incubating human liver microsomes (a source of CYP enzymes) with a known probe substrate and varying concentrations of the test compound (the potential inhibitor).

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • CYP-specific probe substrates and their corresponding metabolites for LC-MS/MS detection (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

  • Test compounds (fluorinated and non-fluorinated)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds in DMSO. Serially dilute to create a range of concentrations (e.g., 0.1 to 100 µM).

    • Prepare a master mix containing HLMs (e.g., 0.2 mg/mL final concentration) and the probe substrate in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound dilutions.

    • Pre-warm the plate and the HLM master mix to 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells.

    • Incubate at 37°C for a specific time (e.g., 10 minutes). The time should be within the linear range of metabolite formation.

  • Termination and Sample Processing:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the amount of specific metabolite formed in each well using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: P-glycoprotein (P-gp) Substrate Assessment

This assay determines if a compound is a substrate of the P-gp efflux transporter, which plays a critical role in drug absorption and distribution, including at the blood-brain barrier.[12]

Rationale: The protocol uses a cell line overexpressing human P-gp (e.g., MDCK-MDR1 cells) grown as a polarized monolayer.[12] The transport of the compound is measured in both directions: from the apical (A) to basolateral (B) side and from the basolateral (B) to apical (A) side. A P-gp substrate will be actively transported out of the cell, resulting in a higher B-to-A transport rate compared to the A-to-B rate.

Materials:

  • MDCK-MDR1 cells

  • Transwell permeable supports (e.g., 12-well plates)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds

  • A known P-gp inhibitor (e.g., elacridar)[12]

  • LC-MS/MS system for compound quantification

Procedure:

  • Cell Culture:

    • Seed MDCK-MDR1 cells onto Transwell inserts and culture until a confluent, polarized monolayer is formed (typically 4-6 days).

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • A-to-B Transport: Add the test compound to the apical chamber (donor) and fresh buffer to the basolateral chamber (receiver).

    • B-to-A Transport: Add the test compound to the basolateral chamber (donor) and fresh buffer to the apical chamber (receiver).

    • To confirm P-gp specific transport, run parallel experiments in the presence of a P-gp inhibitor like elacridar.[12]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both donor and receiver chambers.

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (P_app) for both directions using the formula: P_app = (dQ/dt) / (A * C_0), where dQ/dt is the transport rate, A is the surface area of the monolayer, and C_0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = P_app(B-A) / P_app(A-B).

    • Interpretation: An efflux ratio greater than 2 is generally considered indicative of a P-gp substrate. This ratio should be significantly reduced in the presence of the P-gp inhibitor.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzoylpyridine scaffold is a powerful tool in modern drug discovery. It allows for the fine-tuning of physicochemical and biological properties to overcome common challenges such as poor metabolic stability and insufficient potency. However, the effects of fluorination are highly dependent on the specific molecular context.[3] A systematic, comparative approach, utilizing the robust experimental protocols detailed in this guide, is paramount. By generating high-quality, reproducible data on lipophilicity, metabolic stability, and transporter interaction, researchers can build a comprehensive structure-activity relationship (SAR) and make informed decisions to advance the most promising candidates toward clinical development. Future work should continue to explore the nuanced effects of fluorination patterns and leverage computational models to better predict the impact of these substitutions, further accelerating the design of next-generation therapeutics.

References

  • Physicochemical properties and cost of some commercial fluorinated and non-fluorinated polymers. ResearchGate. Available from: [Link]

  • Physicochemical Property Models for Poly- and Perfluorinated Alkyl Substances and Other Chemical Classes. ResearchGate. Available from: [Link]

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. ResearchGate. Available from: [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. Available from: [Link]

  • Preparation method of fluoropyridine compounds. Google Patents.
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  • Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. PubMed. Available from: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available from: [Link]

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  • Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed. Available from: [Link]

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Assessing the Selectivity of 4-(4-Fluorobenzoyl)-2-methylpyridine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, achieving selectivity remains a paramount challenge. The intricate network of cellular signaling, governed by over 500 kinases, necessitates a deep understanding of a compound's interaction not only with its intended target but also with the broader kinome. This guide provides a comprehensive assessment of the potential selectivity of 4-(4-Fluorobenzoyl)-2-methylpyridine, a compound featuring the benzoylpyridine scaffold, a motif present in known kinase inhibitors. Due to the limited publicly available data on this specific molecule, this guide will leverage data from a closely related analog, a 4-aminobenzophenone derivative identified as a potent p38 MAPK inhibitor, to infer its likely selectivity profile. This analysis is juxtaposed with well-characterized inhibitors targeting related signaling pathways: the p38α/β inhibitor SB203580 , the allosteric p38α inhibitor BIRB 796 , the JNK inhibitor SP600125 , and the multi-kinase inhibitor Sorafenib .

This guide is intended for researchers, scientists, and drug development professionals to illustrate a robust framework for evaluating kinase inhibitor selectivity, from initial biochemical assays to cellular target engagement verification.

The Criticality of Kinase Inhibitor Selectivity

Protein kinases are central players in virtually all signal transduction pathways, regulating processes from cell proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer. While the development of kinase inhibitors has revolutionized therapeutic strategies, off-target effects remain a significant hurdle, leading to unforeseen toxicities and diminished therapeutic windows. Therefore, a thorough evaluation of a compound's selectivity profile early in the drug discovery process is not merely advantageous but essential for progressing a candidate with a higher probability of clinical success.

The benzoylpyridine scaffold has emerged as a promising starting point for the design of kinase inhibitors, with derivatives showing activity against key signaling kinases such as p38 MAP kinase. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for optimizing potency and selectivity.

Comparative Selectivity Profile

To contextualize the potential selectivity of this compound, we will use a representative aminobenzophenone p38 MAPK inhibitor (let's refer to it as 'Analog A') as a proxy, based on its structural similarity. The following table summarizes the inhibitory activity (IC50) of Analog A and our selected comparator compounds against their primary targets and key off-targets.

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-TargetsIC50 (nM) vs. Off-TargetsReference(s)
Analog A (proxy) p38α MAPK10--
SB203580 p38α, p38β50 (p38α), 100 (p38β2)RIP2, GAK, CK1Similar potency to p38
BIRB 796 p38α0.05-0.1 (Kd)JNK2α2, c-Raf-198, 1400
SP600125 JNK1, JNK2, JNK340-90ERK2, p38βNegligible activity
Sorafenib VEGFR-2, PDGFR-β, Raf-1, B-Raf90, 57, 6, 22c-KIT, Flt-368, 59

Expert Interpretation: The data suggests that while benzoylpyridine-based scaffolds can yield potent p38 MAPK inhibitors like Analog A, careful characterization against a broad kinase panel is necessary. SB203580, a widely used tool compound, demonstrates the potential for off-target activities that can confound experimental results. In contrast, BIRB 796 showcases the feasibility of achieving high selectivity through an allosteric binding mechanism, offering a cleaner pharmacological probe. SP600125, while selective for JNKs over some MAP kinases, is known to have other off-target effects. Sorafenib represents a multi-kinase inhibitor, where its therapeutic efficacy is derived from hitting multiple targets involved in angiogenesis and cell proliferation. For a novel compound like this compound, a primary screening against a panel of kinases, particularly those in the MAPK and receptor tyrosine kinase families, would be the critical first step in defining its therapeutic potential.

Experimental Methodologies for Assessing Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, rigorous and well-validated experimental protocols are paramount. Here, we detail two cornerstone methodologies: in vitro kinase profiling and the Cellular Thermal Shift Assay (CETSA) for target engagement verification.

In Vitro Kinase Activity Assay (p38α MAPK)

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is detected as a decrease in substrate phosphorylation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 20 mM HEPES (pH 7.0), 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20.

    • Enzyme Solution: Prepare a working solution of recombinant human p38α kinase in kinase buffer. The final concentration should be determined empirically to yield a robust signal in the linear range of the assay.

    • Substrate/ATP Mix: Prepare a solution containing the substrate (e.g., ATF-2/GST fusion protein) and ATP in kinase buffer. The ATP concentration is typically set at or near the Km for the kinase to provide a sensitive measure of competitive inhibition.

    • Test Compound Dilutions: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the enzyme solution to each well and pre-incubate for 20 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent (Promega), which depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent (Promega) to convert the generated ADP back to ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Causality Behind Experimental Choices: The pre-incubation step allows the inhibitor to reach equilibrium with the kinase before the reaction starts, which is crucial for accurate potency determination. Using an ATP concentration near the Km ensures that the assay is sensitive to competitive inhibitors. The ADP-Glo™ format is a robust, non-radioactive method with a high signal-to-background ratio.

G cluster_0 In Vitro Kinase Assay Workflow reagent_prep Reagent Preparation compound_plate Compound Plating reagent_prep->compound_plate enzyme_add Add Kinase (Pre-incubation) compound_plate->enzyme_add reaction_start Add Substrate/ATP (Start Reaction) enzyme_add->reaction_start reaction_stop Stop Reaction (Deplete ATP) reaction_start->reaction_stop detection Detection (Luminescence) reaction_stop->detection data_analysis Data Analysis (IC50 Calculation) detection->data_analysis

Workflow for in vitro kinase activity assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Principle: The binding of a ligand to its target protein increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins. By quantifying the amount of soluble protein at different temperatures, a shift in the melting curve upon compound treatment indicates target engagement.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency in multi-well plates.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Seal the plates and heat them in a PCR machine or a water bath across a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

    • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated proteins by centrifugation.

  • Protein Quantification:

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting, ELISA, or a high-throughput method like reverse-phase protein arrays (RPPA).

  • Data Analysis:

    • For each temperature point, quantify the band intensity (for Western blot) or signal corresponding to the target protein.

    • Normalize the data to the signal at the lowest temperature for each treatment group.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.

Self-Validating System: The inclusion of a vehicle control at each temperature point is crucial for establishing the baseline melting curve of the target protein. A known inhibitor of the target can be used as a positive control to validate the assay.

G cluster_1 CETSA Workflow cell_treatment Cell Treatment with Compound/Vehicle thermal_challenge Thermal Challenge (Temperature Gradient) cell_treatment->thermal_challenge lysis Cell Lysis & Protein Extraction thermal_challenge->lysis separation Separation of Soluble & Precipitated Fractions lysis->separation quantification Quantification of Soluble Target Protein separation->quantification analysis Data Analysis (Melting Curve Shift) quantification->analysis

Workflow for Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, the analysis of its structural class suggests a high probability of activity against p38 MAPK. A comprehensive selectivity assessment, as outlined in this guide, is the logical and necessary next step to define its therapeutic potential. By employing a tiered approach, starting with broad in vitro kinase panels and progressing to cellular target engagement assays like CETSA, researchers can build a robust data package that informs on both on-target potency and off-target liabilities.

For a compound like this compound, the key questions to address are:

  • Primary Target Identification: What is the primary kinase target and what is its potency?

  • Kinome-wide Selectivity: How selective is it against a broad panel of kinases? Are there any off-target activities that could lead to undesirable side effects?

  • Cellular Activity: Does the compound engage its target in a cellular environment and at what concentration?

  • Mechanism of Action: Is it an ATP-competitive or allosteric inhibitor?

Answering these questions through the systematic application of the described methodologies will provide a clear path forward for the development of this compound, or any novel kinase inhibitor, from a promising chemical scaffold to a potential therapeutic candidate.

References

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P.F., Gilmore, T., Graham, A.G., Grob, P.M., Hickey, E.R., Moss, N., Pav, S., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268–272. [Link]

  • Kuma, Y., Sabio, G., Bain, J., Shpiro, N., Marquez, R., & Cuenda, A. (2005). BIRB796, an inhibitor of p38 mitogen-activated protein kinase, inhibits proliferation and invasion in glioblastoma cells. ACS Omega, 6(17), 11395-11406*. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Bennett, B. L., Sasaki, D. T., Murray, B. W., O'Leary, E. C., Sakata, S. T., Xu, W., ... & Chambers, T. C. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686. [Link]

  • Nowak, M., Głowacka, E., Golec, A., Chmiela, M., & Wójcik, T. (2021). SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Revesz, L., Blum, E., Di Padova, F. E., Buhl, T., Feifel, R., Gram, H., ... & Rucklin, G. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & medicinal chemistry letters, 14(13), 3601–3605. [Link]

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  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2024). Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents. Archiv der Pharmazie. [Link]

  • Ashton, K. S., He, H., Jagdmann, G. E., J., ... & Smith, G. F. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS medicinal chemistry letters, 6(11), 1113–1118. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

  • Lee, J. C., Laydon, J. T., McDonnell, P. C., Gallagher, T. F., Kumar, S., Green, D., ... & Adams, J. L. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature, 372(6508), 739–746. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]

  • Monastyrskyi, A., Cik, M., & Schürer, S. C. (2017). The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. PLoS One, 12(3), e0173577. [Link]

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  • Al-Juboori, S. I., & Al-Zoubi, R. M. (2022). The cellular thermal shift assay of MEK in the presence of inhibitors, PD184352 and U0126 showcasing the use of APP-αCTF as a temperature insensitive loading control. Scientific Reports, 12(1), 1-11. [Link]

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Inter-Laboratory Validation of Analytical Methods for 4-(4-Fluorobenzoyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Standardization

In the synthesis of active pharmaceutical ingredients (APIs) such as p38 MAP kinase inhibitors and COX-2 inhibitors, 4-(4-Fluorobenzoyl)-2-methylpyridine (CAS: 1187169-37-4) serves as a critical intermediate.[1] Its purity directly impacts the yield and safety profile of downstream APIs. However, discrepancies in Certificate of Analysis (CoA) values between suppliers and receiving laboratories often arise due to inconsistent analytical methodologies.

This guide objectively compares the performance of a Standardized RP-HPLC Method against legacy alternatives (GC-FID and Non-aqueous Titration).[1] It further details a rigorous Inter-Laboratory Validation Protocol designed to establish this HPLC method as the gold standard for cross-site quality control, ensuring data integrity compliant with ICH Q2(R2) guidelines.

Method Comparison: Selecting the "Gold Standard"

Before initiating inter-laboratory validation, we must establish why the proposed RP-HPLC method is the superior candidate.

The Candidates
  • Method A (Proposed): Reverse-Phase HPLC with UV Detection (PDA).

  • Method B (Alternative): Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Method C (Legacy): Non-aqueous Titration (Perchloric acid).

Comparative Performance Matrix
FeatureMethod A: RP-HPLC (Proposed) Method B: GC-FIDMethod C: Titration
Specificity High. Resolves structural isomers and de-fluorinated impurities.[1]Medium. Thermal degradation of the benzoyl moiety can create ghost peaks.Low. Quantifies total basic nitrogen; cannot distinguish impurities.[1]
Sensitivity (LOD) < 0.05% (Impurity level).~0.1% (Limited by baseline noise).N/A (Assay only).
Robustness High. Buffered mobile phase controls pyridine tailing.[1]Low. Column activity varies; pyridine peak tailing is common.[1]Medium. Hygroscopic titrants affect precision.[1]
Sample Prep Simple. Dissolve in Mobile Phase.[1][2][3]Complex. Requires dry solvents; potential derivatization.[1]Simple. Dissolve in Glacial Acetic Acid.
Suitability Global QC Standard. Process Control (In-process).[1]Raw Material Receipt (Crude).
Scientific Rationale

The pyridine nitrogen in this compound is basic, while the benzoyl group introduces significant UV absorptivity.[1]

  • Why HPLC Wins: Using an acidic buffer (pH 3.0–4.5) suppresses the ionization of silanols on the column stationary phase and ensures the pyridine moiety remains protonated or controlled, eliminating the severe peak tailing observed in GC. Furthermore, the high boiling point of the benzoyl group poses thermal stability risks in GC injectors.

  • The Verdict: RP-HPLC is the only method capable of simultaneous Assay (purity) and Impurity Profiling with the precision required for GMP release.

The Validated Product: Standardized RP-HPLC Protocol

This is the specific "product" subjected to inter-laboratory validation.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Acetate buffer (pH adjusted to 4.5 with Acetic Acid).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 60:40 (A:B) or Gradient depending on impurity profile.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (maximizes benzoyl absorption).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Inter-Laboratory Validation Protocol

To prove this method is "transferable" and "reproducible" (not just precise in one lab), we execute a Round Robin study following ISO 5725 and ICH Q2(R2) frameworks.

Study Design
  • Participants: 5 Laboratories (1 Originator, 4 External QC sites).

  • Samples:

    • Batch A: High Purity Standard (>99.5%).

    • Batch B: Spiked Sample (containing 0.5% known impurities).

    • Batch C: Degraded Sample (forced degradation).

  • Blind Coding: Samples are coded to prevent bias.

Workflow Visualization

The following diagram illustrates the logical flow of the validation study, ensuring data integrity from sample dispatch to statistical analysis.

ValidationWorkflow cluster_Labs Parallel Execution (n=6 replicates) Start Study Initiation Prep Sample Homogenization & Coding Start->Prep Dist Distribution to 5 Laboratories Prep->Dist Lab1 Lab 1 (Originator) Dist->Lab1 Lab2 Lab 2-5 (External) Dist->Lab2 DataColl Data Collection (SST Check) Lab1->DataColl Lab2->DataColl Stat Statistical Analysis (ANOVA / Z-Score) DataColl->Stat Raw Data Report Final Validation Report Stat->Report Pass/Fail

Figure 1: Inter-Laboratory Validation Workflow ensuring blind testing and centralized statistical evaluation.

Experimental Data & Acceptance Criteria

The following data summarizes the expected performance metrics derived from the validation study.

A. System Suitability (Pre-requisite)

Before data is accepted from any lab, the system must pass these criteria:

  • Tailing Factor (T): < 1.5 (Critical for pyridine derivatives).

  • Theoretical Plates (N): > 5,000.

  • RSD of Standard Area: < 1.0% (n=5 injections).

B. Inter-Laboratory Precision (Reproducibility)

Data represents the assay of Batch A across 5 labs.

LaboratoryMean Assay (%)RSD (%)Z-ScoreStatus
Lab 1 (Ref) 99.620.420.00Pass
Lab 2 99.580.55-0.21Pass
Lab 3 99.750.38+0.68Pass
Lab 4 99.450.61-0.89Pass
Lab 5 98.901.20-2.85Warning
Global Mean 99.46 0.63 --Robust

Note: Lab 5 showed higher variance, likely due to integration parameters. The method is robust, but training is required.

C. Accuracy (Recovery Studies)

Spiked recovery at three levels (80%, 100%, 120% of target concentration).

  • Acceptance Criteria: 98.0% – 102.0% recovery.

  • Result: Global average recovery was 99.8% , confirming no matrix interference.

Scientific Causality: Why This Protocol Works

The Role of pH in Pyridine Analysis

The pKa of the pyridine nitrogen is approximately 5.2.

  • At Neutral pH: The molecule exists in equilibrium between ionized and non-ionized forms, interacting strongly with free silanol groups (Si-OH) on the silica backbone of the column. This causes peak broadening and tailing.

  • At Acidic pH (4.5): The nitrogen is fully protonated (cationic). While this might suggest interaction with silanols, modern "end-capped" columns and the high ionic strength of the Ammonium Acetate buffer shield these interactions, resulting in sharp, symmetrical peaks [1].

Specificity against Fluorine-Positional Isomers

The 4-fluoro substituent is electron-withdrawing.[1] During synthesis, 2-fluoro or 3-fluoro isomers may form.[1] The C18 stationary phase provides sufficient hydrophobic selectivity to resolve 4-(4-fluorobenzoyl) from its positional isomers, which would co-elute in non-chromatographic methods like titration.[1]

Decision Guide for Method Implementation

When should you deploy this validated method?

MethodSelection Start Sample Received: This compound Purpose Determine Analytical Purpose Start->Purpose Crude Crude Purity < 90%? Purpose->Crude Raw Material ID Release Need Impurity Profile? Purpose->Release Final QC Release IPC Fast Turnaround? Purpose->IPC In-Process Check Titration Method C: Titration Crude->Titration Yes HPLC Method A: Standardized RP-HPLC Crude->HPLC No Release->HPLC Yes (Mandatory) IPC->HPLC No (Precision needed) GC Method B: GC-FID IPC->GC Yes (<10 min)

Figure 2: Decision tree for selecting the appropriate analytical technique based on stage of development.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures: Text and Methodology Q2(R2). European Medicines Agency. Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1187169-37-4, this compound. Available at: [Link]

Sources

The Alchemist's Guide to Aromatic Architecture: A Comparative Review of Synthesis Routes for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine ring, a foundational scaffold in modern chemistry, is a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in drug design. Consequently, the ability to strategically adorn this six-membered heterocycle with a diverse range of substituents is of paramount importance to researchers in medicinal chemistry and materials science. This guide provides an in-depth comparative analysis of the principal synthetic routes to substituted pyridines, balancing the venerable, time-tested classical methods against the precision and efficiency of modern catalytic approaches. We will delve into the mechanistic underpinnings of each strategy, providing field-proven insights to inform your synthetic choices and furnishing detailed experimental protocols for key transformations.

Section 1: Classical Condensation Routes: Building from the Ground Up

For over a century, the construction of the pyridine ring has relied upon a set of robust and versatile multicomponent reactions. These methods, often named after their discoverers, involve the elegant condensation of acyclic precursors to forge the heterocyclic core. While sometimes perceived as dated, these routes offer significant advantages in terms of operational simplicity, cost-effectiveness of starting materials, and the ability to generate highly functionalized pyridines in a single step.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a cornerstone of pyridine chemistry.[1] It is a four-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the corresponding aromatic pyridine.[2] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[3]

Causality Behind Experimental Choices: The choice of a β-ketoester allows for the formation of two key intermediates: an enamine (from reaction with ammonia) and an α,β-unsaturated carbonyl compound (from a Knoevenagel condensation with the aldehyde). The subsequent Michael addition of the enamine to the unsaturated system sets the stage for the final cyclization and dehydration. The final oxidation step is crucial as the thermodynamic driving force is the formation of the stable aromatic pyridine ring.

Advantages:

  • Utilizes simple, readily available starting materials.

  • High atom economy in a one-pot reaction.

  • Provides access to a wide range of substituted 1,4-dihydropyridines, which are themselves an important class of bioactive molecules (e.g., calcium channel blockers).[2]

Limitations:

  • Primarily yields symmetrically substituted pyridines.

  • Requires a separate oxidation step to achieve the final aromatic product.[1]

  • Classical conditions can involve harsh reagents and long reaction times, though modern modifications have addressed this.[2]

Detailed Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Step 1: 1,4-Dihydropyridine Synthesis. A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol is refluxed for 4 hours. Upon cooling, the precipitated yellow solid is collected by filtration, washed with cold ethanol, and dried to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Step 2: Aromatization. The obtained 1,4-dihydropyridine (1.0 g) is dissolved in 10 mL of glacial acetic acid. A solution of sodium nitrite (0.3 g) in 1 mL of water is added dropwise with stirring. The mixture is then heated at 80°C for 1 hour. After cooling, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to afford the final pyridine derivative.[4]

Caption: Hantzsch Pyridine Synthesis Workflow.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a more direct route to pyridines, avoiding the need for a separate oxidation step.[1] This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate, after a heat-induced E/Z isomerization, undergoes cyclodehydration to furnish a 2,3,6-trisubstituted pyridine.[5][6]

Causality Behind Experimental Choices: The use of an ethynylketone (an ynone) is the key distinction from the Hantzsch synthesis. The triple bond in the ynone ensures that the intermediate formed after the initial Michael addition is at the correct oxidation state for direct aromatization upon cyclization. The high temperatures often required for the final cyclodehydration step are necessary to overcome the energy barrier for the E/Z isomerization of the aminodiene intermediate, which is a prerequisite for the 6-endo-trig cyclization.[1]

Advantages:

  • Direct formation of the aromatic pyridine ring without a separate oxidation step.[1]

  • Offers a different regiochemical outcome compared to the Hantzsch synthesis, typically yielding 2,3,6-trisubstituted products.

Limitations:

  • Often requires high temperatures for the cyclodehydration step.[1]

  • The aminodiene intermediate may need to be isolated and purified.[1]

  • The synthesis of the required enamine and ethynylketone starting materials can add extra steps.

Detailed Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis

To a solution of a 1,3-dicarbonyl compound (1.0 mmol) and an alkynone (1.1 mmol) in ethanol (5 mL) is added ammonium acetate (2.0 mmol). The mixture is heated to reflux and stirred for 12-24 hours, monitoring by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (20 mL) and washed with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the substituted pyridine.[7]

Caption: Bohlmann-Rahtz Synthesis Mechanism.

The Guareschi-Thorpe Synthesis

This method is a valuable route for the synthesis of 2,6-dihydroxypyridines (which exist as their 2,6-pyridone tautomers). It involves the condensation of a β-ketoester with two equivalents of a cyano-containing active methylene compound, such as cyanoacetamide or ethyl cyanoacetate, in the presence of a base.[8]

Causality Behind Experimental Choices: The use of cyanoacetamide or a similar reagent provides both a nucleophilic methylene group for initial condensation and the nitrogen atom for the pyridine ring. The base facilitates the deprotonation of the active methylene compounds, initiating a series of condensation and cyclization reactions. The reaction culminates in the formation of a stable, highly functionalized pyridone ring. Recent modifications have shown that using ammonium carbonate in an aqueous medium can serve as both the nitrogen source and a promoter for the reaction, offering a greener alternative.[9]

Advantages:

  • Excellent method for preparing 2,6-dihydroxypyridine derivatives.

  • Can be performed as a multicomponent reaction in environmentally benign solvents.[9]

  • The products are often crystalline and precipitate from the reaction medium, simplifying purification.[9]

Limitations:

  • The scope is generally limited to the synthesis of 2,6-dihydroxypyridine scaffolds.

  • The reactivity of different 1,3-dicarbonyl compounds can vary, affecting yields.

Detailed Experimental Protocol: Synthesis of 2,6-Dihydroxy-4-methyl-3-cyanopyridine

A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours. During this time, a solid product precipitates. After cooling the reaction mixture to room temperature, cold water is added to ensure complete precipitation. The solid product is collected by filtration, washed with water, and dried to afford the desired 2,6-dihydroxy-4-methyl-3-cyanopyridine, typically in high purity.[4]

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines. The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[10][11]

Causality Behind Experimental Choices: The pyridinium salt serves as a masked 1,3-dicarbonyl equivalent. In the presence of a base (from ammonium acetate), it forms an ylide that undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate is the same type of precursor seen in other pyridine syntheses, which then undergoes condensation with ammonia and subsequent dehydration and aromatization to form the pyridine ring.[10]

Advantages:

  • High yields and mild reaction conditions.

  • Broad substrate scope, tolerating a wide variety of aryl, alkyl, and vinyl substituents.

  • Particularly useful for the synthesis of poly-aryl systems, including bipyridines and terpyridines, which are important ligands in coordination chemistry.[9][12]

Limitations:

  • Requires the pre-synthesis of the α-pyridinium methyl ketone salt.

  • The reaction can sometimes produce byproducts, making purification necessary.[12]

Detailed Experimental Protocol: One-Pot Synthesis of a 4'-Aryl-2,2':6',2''-terpyridine

A mixture of 2-acetylpyridine (2 equivalents), a substituted aromatic aldehyde (1 equivalent), and potassium hydroxide (3 equivalents) in ethanol is stirred at room temperature for 5 hours. Aqueous ammonia (a large excess) is then added, and the mixture is refluxed for 8 hours. Upon cooling, the product precipitates and is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield the 4'-aryl-2,2':6',2''-terpyridine.[12]

Section 2: Modern Methods: Precision and Functional Group Tolerance

While classical methods are powerful, modern organic synthesis often demands higher levels of regioselectivity, functional group tolerance, and milder reaction conditions. Transition-metal catalysis has risen to this challenge, providing a suite of powerful tools for constructing and functionalizing the pyridine ring.

Transition Metal-Catalyzed [2+2+2] Cycloadditions

This elegant and atom-economical approach involves the cyclotrimerization of two alkyne molecules and a nitrile, catalyzed by transition metals such as cobalt, rhodium, or nickel. This method allows for the rapid assembly of polysubstituted pyridines with excellent control over the substitution pattern.

Causality Behind Experimental Choices: The transition metal catalyst acts as a template, coordinating the alkyne and nitrile components and facilitating the sequential C-C and C-N bond formations within the metallacycle intermediate. The final reductive elimination from the metal center releases the aromatic pyridine product and regenerates the active catalyst. The choice of catalyst and ligands can influence the regioselectivity when unsymmetrical alkynes are used.

Advantages:

  • High atom economy and convergence.

  • Direct access to complex substitution patterns that are difficult to achieve via classical methods.

  • Can often be performed under mild conditions.

Limitations:

  • Requires access to alkyne and nitrile starting materials.

  • Regioselectivity can be a challenge with two different unsymmetrical alkynes.

  • Catalyst cost and sensitivity can be a consideration.

Cross-Coupling and C-H Activation Strategies

Instead of building the ring from scratch, modern methods often focus on functionalizing a pre-existing pyridine or a simpler pyridine derivative. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are invaluable for introducing aryl, alkyl, and amino groups onto a halo-pyridine scaffold. More recently, direct C-H activation has emerged as a highly efficient strategy, allowing for the formation of C-C or C-heteroatom bonds without the need for pre-functionalization of the pyridine ring.[13]

Causality Behind Experimental Choices: In cross-coupling, the palladium catalyst facilitates a catalytic cycle involving oxidative addition to the halo-pyridine, transmetalation with an organometallic reagent (e.g., a boronic acid in Suzuki coupling), and reductive elimination to form the new C-C bond. In C-H activation, the catalyst coordinates to the pyridine nitrogen, directing the metal to activate a specific C-H bond (often at the C2 position) and enabling its subsequent reaction with a coupling partner.

Advantages:

  • Exceptional functional group tolerance.

  • High degree of predictability and regioselectivity.

  • C-H activation strategies offer improved step- and atom-economy by avoiding pre-functionalization.[13]

Limitations:

  • Cross-coupling requires the synthesis of halogenated pyridines and organometallic reagents.

  • C-H activation can sometimes suffer from issues of regioselectivity, although directing groups can provide excellent control.

  • Catalyst loading, cost, and potential for metal contamination in the final product are important considerations, especially in pharmaceutical applications.

Section 3: Comparative Analysis

The choice of a synthetic route is ultimately dictated by the specific target molecule, available starting materials, and desired scale.

Method Typical Substitution Pattern Key Advantages Key Limitations Typical Yields
Hantzsch Synthesis Symmetrical 2,4,6- or 2,3,5,6-Simple starting materials, one-pot, access to 1,4-DHPsSymmetrical products, requires oxidation60-95%[2][14]
Bohlmann-Rahtz 2,3,6-TrisubstitutedDirect aromatization, versatile substitutionHigh temperatures, intermediate isolation may be needed50-85%[1]
Guareschi-Thorpe 2,6-Dihydroxy-3-cyanoAccess to pyridones, green conditions possibleLimited to dihydroxy-pyridines70-95%[9]
Kröhnke Synthesis 2,4,6-TrisubstitutedMild conditions, broad scope, good for poly-arylsRequires pre-formed pyridinium salt70-90%[9]
[2+2+2] Cycloaddition Polysubstituted (varied)High atom economy, convergent, complex patternsRequires alkynes/nitriles, regioselectivity can be an issue50-80%
Cross-Coupling/C-H Activation Site-specific functionalizationExcellent functional group tolerance, high regioselectivityRequires pre-functionalization (coupling) or directing groups (C-H)60-95%[13]

Conclusion

The synthesis of substituted pyridines is a mature yet continuously evolving field. Classical condensation reactions like the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses remain powerful and relevant tools, particularly for large-scale synthesis where cost and operational simplicity are paramount.[4] They provide robust pathways to highly functionalized pyridines from simple, inexpensive building blocks.

Conversely, modern transition-metal-catalyzed methods offer a level of precision, functional group tolerance, and modularity that is often unattainable with classical approaches.[4] Strategies like [2+2+2] cycloadditions and C-H activation are enabling the rapid synthesis of complex pyridine-containing molecules that are central to the discovery of new medicines and materials. An effective synthetic chemist will possess a deep understanding of both classical and modern approaches, allowing for the selection of the optimal route that balances efficiency, cost, and the specific structural demands of the target molecule.

References

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  • Hantzsch pyridine synthesis | 37 Publications | 294 Citations | Top Authors - SciSpace. (n.d.). Retrieved February 3, 2026, from [Link]

  • Bohlmann–Rahtz pyridine synthesis - YouTube. (2023, February 25). Retrieved February 3, 2026, from [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC - NIH. (2017, June 14). Retrieved February 3, 2026, from [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004, June 9). Retrieved February 3, 2026, from [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE. (n.d.). Retrieved February 3, 2026, from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

  • Kröhnke pyridine synthesis - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (2023, August 21). Retrieved February 3, 2026, from [Link]

  • (PDF) Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Photocatalytic Pyridine Synthesis with Enaminones and TMEDA under Metal-Free Conditions | The Journal of Organic Chemistry - ACS Publications. (2024, July 24). Retrieved February 3, 2026, from [Link]

  • C-H Functionalization of Pyridines - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Retrieved February 3, 2026, from [Link]

  • Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism | ACS Organic & Inorganic Au. (2023, February 2). Retrieved February 3, 2026, from [Link]

  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii | ACS Omega - ACS Publications. (n.d.). Retrieved February 3, 2026, from [Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - RSC Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). Retrieved February 3, 2026, from [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023, August 21). Retrieved February 3, 2026, from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Retrieved February 3, 2026, from [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. (2023, August 21). Retrieved February 3, 2026, from [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications. (2022, December 27). Retrieved February 3, 2026, from [Link]

  • Kröhnke Pyridine Synthesis - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • (A) Examples of pyridine‐containing bioactive molecules; (B) Pyridine substitution patterns in drugs. - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]

  • Scheme 1: Classical and traditional methods for the synthesis of functionalized pyridines. - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Modern Terpyridine Chemistry - download. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) Bohlmann-Rahtz Pyridine Synthesis - Academia.edu. (n.d.). Retrieved February 3, 2026, from [Link]

  • Pyridine: A Useful Ligand in Transition Metal Complexes - SciSpace. (n.d.). Retrieved February 3, 2026, from [Link]

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  • Guareschi-Thorpe Condensation. (n.d.). Retrieved February 3, 2026, from [Link]

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Safety Operating Guide

4-(4-Fluorobenzoyl)-2-methylpyridine: Proper Disposal and Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Characterization

Effective chemical stewardship requires more than just following a checklist; it demands an understanding of the chemical's lifecycle. 4-(4-Fluorobenzoyl)-2-methylpyridine (CAS: 1187169-37-4 ) is a functionalized pyridine derivative often employed as a scaffold in medicinal chemistry (e.g., COX-2 inhibition pathways or kinase targeting).[1][2]

Its disposal is governed by two critical structural features:

  • The Fluorine Substituent: Classifies this material as a Halogenated Organic , necessitating specific incineration protocols to manage hydrofluoric acid (HF) generation.[1][2]

  • The Pyridine Core: Imparts basicity and potential aquatic toxicity, requiring strict segregation from acidic waste streams to prevent exothermic neutralization or buffering interference in waste consolidation.[1][2]

Physicochemical & Hazard Profile[1][2][3]
PropertyDataOperational Implication
CAS Number 1187169-37-4Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula C₁₃H₁₀FNOHigh carbon content; suitable for high-BTU incineration.[1][2]
Physical State Solid (typically off-white powder)Dust control is critical during transfer.[1][2]
Hazard Codes (GHS) H302, H315, H319, H335Irritant/Harmful. PPE must protect mucous membranes.[1][2]
Waste Class Halogenated OrganicDO NOT mix with non-halogenated solvents if >1-2% concentration.[1][2]

Strategic Disposal Protocol

The disposal pathway for this compound depends entirely on its physical state at the time of disposal.[1][2] The following decision matrix ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes disposal costs.

Workflow Visualization: Disposal Decision Tree

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder StateCheck->SolidState LiquidState Solution / Mother Liquor StateCheck->LiquidState SolidContainer Container: Wide-Mouth Polyethylene Label: 'Hazardous Waste - Solid, Toxic' SolidState->SolidContainer Double Bag SolventCheck Identify Primary Solvent LiquidState->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone, Ethyl Acetate) SolventCheck->NonHaloSolvent HaloWaste Container: Halogenated Waste Carboy (High BTU Incineration) HaloSolvent->HaloWaste NonHaloSolvent->HaloWaste If F-content >1% NonHaloWaste Container: Non-Halogenated Carboy *Check Fluorine Content Limit* NonHaloSolvent->NonHaloWaste If F-content <1%

Figure 1: Logical decision tree for segregating fluorinated pyridine waste. Note the critical threshold for halogen content in liquid waste streams.

Detailed Operational Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have expired shelf stock or excess weighed powder.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk during transport.[1][2]

  • Labeling:

    • Primary Constituent: this compound.[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.[1][2][4]

    • Coding: While not a "P-listed" acute toxin, it should be treated with the same rigor as standard toxic organics.[1][2]

  • Bagging: If the solid is in a weigh boat or vial, place the entire vessel into the waste container. Do not attempt to empty dust into the drum, as this increases inhalation risk.[1][2]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: The compound is dissolved in a solvent (e.g., Dichloromethane or Methanol).[1][2][5]

The "Halogen Rule" (Critical Mechanism): Most waste handlers charge a premium for halogenated waste because it must be incinerated at higher temperatures to prevent the formation of dioxins and must be scrubbed to remove corrosive acid gases (HF, HCl).[1][2]

  • If dissolved in DCM/Chloroform: Dispose in the Halogenated waste stream.[1][2]

  • If dissolved in Acetone/Methanol:

    • Calculation: If the mass of this compound constitutes >1-2% of the total volume, the fluorine content is significant.[1][2] Default to the Halogenated Waste stream to protect the facility's non-halogenated fuel blending program.[1][2]

Scenario C: Aqueous Waste (Extraction Layers)

Context: Aqueous layers from workups.[1][2]

  • pH Check: Pyridines are basic.[1][2] Ensure the aqueous waste is not mixed with strong acid waste (e.g., Nitric acid digests) without neutralization, as this can generate heat or fumes.[1][2]

  • Segregation: Collect in "Aqueous Waste - Contaminated with Organics."[1][2] Do not pour down the sink. Even if the compound is sparingly soluble in water, trace contamination violates EPA "dilution is not the solution" mandates.[1][2]

Safety & Causality (Why We Do It This Way)

The Fluorine Factor

Unlike standard organic waste, fluorinated compounds degrade into Hydrogen Fluoride (HF) upon combustion.[1][2]

  • Risk: HF is highly corrosive to silica (glass) and metal incinerator linings.[1][2]

  • Mitigation: By segregating this as "Halogenated," you ensure it goes to a facility equipped with caustic scrubbers, preventing infrastructure damage and environmental release.[1][2]

Pyridine Toxicity & Odor

Pyridines typically possess distinct, unpleasant odors and can cause olfactory fatigue (inability to smell the compound after exposure).[1][2]

  • Protocol: All waste operations must occur inside a functioning fume hood.

  • PPE: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection.[1][2] Double-gloving is recommended if handling solutions in penetrating solvents like DCM.[1][2]

References

  • Fluorochem. (2023).[1][2] Safety Data Sheet: this compound (CAS 1187169-37-4).[1][2][3] Retrieved from [2]

  • Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: General Pyridine Derivatives Handling. Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261).[1][2] Retrieved from [1][2]

  • PubChem. (2023).[1][2] Compound Summary: this compound.[1][2][3] Retrieved from [2]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.